2-Methyl-8-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163380. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-6-8-3-2-4-9(12(13)14)10(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGVDHXHDPYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236815 | |
| Record name | Quinaldine, 8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-07-2 | |
| Record name | 2-Methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-8-nitroquinoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINALDINE, 8-NITRO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163380 | |
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| Record name | Quinaldine, 8-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-8-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-8-NITROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRV949AUQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methyl-8-nitroquinoline chemical properties
Executive Summary
2-Methyl-8-nitroquinoline (CAS 881-07-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as the immediate precursor to 8-aminoquinolines , a class of pharmacophores essential for antimalarial drugs (e.g., Primaquine, Tafenoquine) and emerging anti-cancer agents.[1]
This guide addresses the primary technical challenge associated with this compound: the regioselective isolation of the 8-nitro isomer from the 5-nitro byproduct during synthesis.[1] It further details the reactivity of the C2-methyl "active" position and the C8-nitro group, providing self-validating protocols for researchers optimizing lead compounds.[1]
Part 1: Chemical Identity & Physical Characterization
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 8-Nitroquinaldine |
| CAS Number | 881-07-2 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Melting Point | 138 – 141 °C |
| Appearance | Yellow to amber crystalline solid |
| Solubility | Soluble in chloroform, hot ethanol, benzene; Insoluble in water.[1][2][3] |
| pKa | ~3.5 (quinoline nitrogen) |
Part 2: Synthesis & Purification Strategies
The synthesis of this compound is classically achieved via the nitration of 2-methylquinoline (quinaldine).[1] However, this reaction is not regioselective, yielding a mixture of 5-nitro (approx. 40-50%) and 8-nitro (approx. 50-60%) isomers.[1]
The Core Challenge: The structural similarity of the 5- and 8-isomers makes separation by standard flash chromatography inefficient and solvent-heavy.[1] The Expert Solution: Utilization of Hydrohalide Salt Precipitation (based on differential solubility of the isomer salts) is the industry-standard method for high-purity isolation.[1]
Protocol 1: Nitration and Isomer Separation
This protocol utilizes the differential solubility of the hydrochloride salts to isolate the 8-nitro isomer.
Reagents:
-
2-Methylquinoline (Quinaldine): 14.3 g (0.1 mol)[1]
-
Sulfuric Acid (conc.): 40 mL[1]
-
Nitric Acid (fuming, >90%): 7.0 mL[1]
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Nitration:
-
Dissolve 2-methylquinoline in conc. H₂SO₄ at 0°C in a round-bottom flask.
-
Add fuming HNO₃ dropwise, maintaining internal temperature below 5°C to prevent polynitration.[1]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour onto crushed ice/water (200 g). Neutralize with NaOH to pH 10.
-
Filter the resulting yellow precipitate (mixture of 5- and 8-isomers).[1] Wash with water and dry.
-
-
Purification (The Salt Method):
-
Dissolve the crude solid mixture in hot ethanol (approx. 10 mL/g).
-
Add conc. HCl dropwise until the solution is acidic (pH < 2).
-
Critical Step: Cool the solution slowly to 0-5°C. The 5-nitroquinoline hydrochloride is less soluble and will precipitate first.[1] Filter off this solid (keep the filtrate).
-
Isolation of Target: Neutralize the filtrate (which contains the 8-nitro isomer) with aqueous ammonia.[3] The free base this compound will precipitate.[1]
-
Recrystallize from ethanol to obtain pure yellow needles (MP: 139-141°C).
-
QC Check:
-
TLC: Silica gel, Ethyl Acetate/Hexane (3:7).[1] 8-nitro isomer typically has a higher Rf than the 5-nitro isomer due to intramolecular H-bonding (peri-effect) in the 8-position, though this is weak in nitro compounds compared to amines.[1]
-
1H NMR: Look for the C2-methyl singlet.[1] Shift differences between isomers confirm purity.
Part 3: Chemical Reactivity Profile
This compound possesses two distinct reactive centers:
-
C8-Nitro Group: Susceptible to reduction to an amine.[1]
-
C2-Methyl Group: Activated by the electron-deficient quinoline ring (enhanced by the 8-nitro group), allowing for condensation reactions.[1]
Visualizing the Reactivity Landscape
Figure 1: Reactivity map showing the divergent synthetic pathways from the parent scaffold.[1][5]
Protocol 2: Reduction to 8-Amino-2-methylquinoline
Essential for generating the 8-aminoquinoline pharmacophore.[1]
Method: Catalytic Hydrogenation
-
Setup: Place this compound (1.88 g, 10 mmol) in a hydrogenation flask.
-
Solvent: Add Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (0.2 g).
-
Reaction: Hydrogenate at 40 psi (approx. 3 bar) for 4 hours at room temperature.
-
Workup: Filter through Celite to remove catalyst. Evaporate solvent.
-
Result: 8-Amino-2-methylquinoline (Reddish oil or low-melting solid).[1]
-
Note: The amine is oxidation-sensitive.[1] Store under nitrogen or convert to HCl salt immediately.
-
Protocol 3: Knoevenagel Condensation (C2-Methyl Activation)
Used to extend the carbon chain for lipophilic analogs.[1]
Reaction: Condensation with Benzaldehyde[1][6][7]
-
Mix: this compound (10 mmol), Benzaldehyde (12 mmol), and Acetic Anhydride (5 mL).
-
Heat: Reflux at 140°C for 6-8 hours.
-
Mechanism: The acetic anhydride facilitates the formation of the enamine-like intermediate at the C2 position.
-
Workup: Cool to room temperature. Pour into water. The styryl product (2-(2-phenylethenyl)-8-nitroquinoline) usually precipitates.[1]
-
Purification: Recrystallize from ethanol.
Part 4: Applications in Drug Discovery
The this compound scaffold is the "gateway" molecule for the 8-aminoquinoline class of antimalarials.[1]
| Drug Class | Role of this compound | Mechanism of Action |
| Antimalarials | Precursor to Primaquine and Tafenoquine analogs.[1] | The 8-amino group is essential for activity against P. vivax hypnozoites (dormant liver stage).[1] The quinoline ring intercalates DNA, while the amine generates reactive oxygen species (ROS). |
| Anti-cancer | Scaffold for metal chelators. | Derivatives act as ligands for Cu(II) or Zn(II), inhibiting proteasomes in tumor cells.[1] |
| Anti-infectives | Precursor to 8-hydroxy-2-methylquinoline (via diazonium hydrolysis).[1] | Used as a topical antiseptic and copper chelator. |
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Nitro Group Hazard: While not highly explosive like polynitro compounds, 8-nitroquinoline should be treated as potentially energetic.[1] Avoid heating dry residue above 200°C.
-
Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or photoreduction of the nitro group.
References
-
Synthesis & Separation: Process for separating 5-nitroquinoline and 8-nitroquinoline.[1][2][8] European Patent EP0858998A1.
-
Physical Properties: this compound (CAS 881-07-2) Data Sheet.[1] ChemicalBook.[9]
-
Reactivity (Condensation): Ogata, Y., et al. "Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride."[1] Journal of the Chemical Society, Perkin Transactions 2, 1972.[1]
-
Medicinal Application: Synthesis and Biological Evaluation of 8-Quinolinamines. ACS Omega, 2018.[1] [1]
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 9. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Potential Biological Activity of 2-Methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Methyl-8-nitroquinoline, a key heterocyclic compound, stands as a significant scaffold in medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents, its inherent biological activities and those of its close derivatives warrant a thorough investigation. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound, with a focus on its prospective applications in oncology and microbiology. We will delve into the available data on its cytotoxicity against cancer cell lines, infer its potential antimicrobial and antifungal properties based on structurally related compounds, and elucidate the probable mechanisms underpinning these activities. This guide also provides detailed experimental protocols for the evaluation of these biological activities, aiming to equip researchers with the necessary tools to further explore the therapeutic potential of this versatile molecule.
Introduction: The Quinoline Scaffold and the Significance of this compound
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimalarial, antibacterial, antifungal, and anticancer properties. The versatile nature of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological efficacy and pharmacokinetic profile.
This compound emerges as a particularly interesting derivative. The presence of a nitro group at the 8-position significantly influences its electronic properties, enhancing its reactivity and potential for biological interactions.[1] It is a well-established precursor in the synthesis of other biologically active molecules, notably 2-methyl-8-aminoquinoline, a key intermediate for various dyes and potential pharmaceutical agents.[2] This guide will explore the direct and inferred biological potential of this compound, moving beyond its role as a synthetic intermediate to its prospective role as a bioactive compound.
Potential Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, compelling evidence from its derivatives, particularly 2-styryl-8-nitroquinolines, suggests a strong cytotoxic potential against cancer cells.
Cytotoxicity of 2-Styryl-8-nitroquinoline Derivatives
A study on a series of 2-styryl-8-nitroquinolines demonstrated significant cytotoxic activity against the HeLa human cervical cancer cell line.[3] The IC50 values, the concentration of a drug that inhibits cell growth by 50%, for these derivatives ranged from 2.897 to 10.37 μM, indicating potent anticancer effects.[3]
| Compound Designation | Substituent on Styryl Ring | Cell Line | IC50 (µM)[3] |
| S1B | -SCH3 | HeLa | 10.37 |
| S2B | -OCH3 | HeLa | 6.54 |
| S3B | -Br | HeLa | 2.897 |
This table summarizes the in vitro cytotoxicity of 2-styryl-8-nitroquinoline derivatives.
The data clearly indicates that the nature of the substituent on the styryl ring plays a crucial role in modulating the cytotoxic activity. An electron-withdrawing group like bromine (-Br) at this position appears to enhance the anticancer potency.[3]
Postulated Mechanism of Anticancer Action
The anticancer mechanism of nitroquinoline derivatives is believed to be multifactorial. Drawing parallels from structurally similar compounds, two primary pathways are likely involved:
-
Induction of Apoptosis through Reactive Oxygen Species (ROS) Generation: Many quinoline-based anticancer agents exert their effects by increasing the intracellular levels of reactive oxygen species. This oxidative stress can damage cellular components, including DNA, and trigger programmed cell death, or apoptosis.
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close relative of 8-nitroquinoline, is a known metal chelator. The chelation of essential metal ions like iron and copper can disrupt the function of key enzymes involved in cellular proliferation and survival, thereby inhibiting cancer cell growth. While the nitro group at the 8-position alters the chelating properties compared to a hydroxyl group, the potential for metal ion interaction should not be disregarded and warrants further investigation.
Figure 1. Postulated mechanism of anticancer action for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Figure 2. Workflow for the MTT cytotoxicity assay.
Potential Antimicrobial and Antifungal Activity
Inferred Activity Based on Structural Analogs
-
2-Styrylquinolines: A study on various 2-styrylquinolines, synthesized from 2-methylquinoline, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.9 µg/mL and were found to be as potent as the standard drug ciprofloxacin against certain strains.[6]
-
2-Methyl-8-Quinolinol Derivatives: Research on 5- and 7-substituted 2-methyl-8-quinolinols has shown notable antifungal activity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes.[7] The 5,7-dichloro and 5,7-dibromo derivatives were particularly potent.[7]
-
8-Hydroxyquinoline Derivatives: Numerous studies have confirmed the potent antimicrobial and antifungal activities of 8-hydroxyquinoline and its derivatives.[1][8] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) exhibits strong antibacterial activity against various pathogens.[1]
Given that this compound shares the core 2-methylquinoline structure and possesses a nitro group, a feature also present in the active compound nitroxoline, it is highly probable that it will exhibit some degree of antimicrobial and antifungal activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Figure 3. Workflow for the broth microdilution MIC assay.
Synthesis and Future Directions
This compound is typically synthesized via the nitration of 2-methylquinoline. However, this reaction can yield a mixture of isomers, making purification challenging.[2] An alternative route involves the Skraup synthesis from o-nitroaniline. Its primary application remains as a key intermediate in the synthesis of 2-methyl-8-aminoquinoline through reduction of the nitro group.[2]
The promising, albeit inferred, biological activities of this compound highlight the need for further dedicated research. Future studies should focus on:
-
Direct evaluation of its antimicrobial and antifungal activity against a broad panel of clinically relevant pathogens to determine its MIC values.
-
In-depth investigation of its anticancer activity against a wider range of cancer cell lines and elucidation of the specific molecular pathways involved.
-
Synthesis and biological evaluation of novel derivatives to establish a clear structure-activity relationship and optimize its therapeutic potential.
Conclusion
This compound is more than just a synthetic intermediate; it is a molecule with significant untapped biological potential. The cytotoxic effects of its derivatives against cancer cells are a strong indicator of its promise in oncological research. Furthermore, the well-documented antimicrobial and antifungal properties of related quinoline compounds provide a solid rationale for investigating its efficacy against a range of pathogens. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate these potential activities. Further exploration of this compound and its analogs could lead to the development of novel therapeutic agents to address the pressing challenges in cancer and infectious diseases.
References
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega. Retrieved January 30, 2026, from [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy. Retrieved January 30, 2026, from [Link]
-
Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie. Retrieved January 30, 2026, from [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved January 30, 2026, from [Link]
-
Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 30, 2026, from [Link]
-
Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (2015). European Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). MDPI. Retrieved January 30, 2026, from [Link]
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
-
Synthesis and antibacterial activities of some substituted 2-styrylquinolines. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). PubMed. Retrieved January 30, 2026, from [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved January 30, 2026, from [Link]
Sources
- 1. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
Technical Guide: Antimicrobial Potential of Nitroquinoline Derivatives
Targeting Multidrug-Resistant (MDR) Pathogens via Metallophore Activity and Biofilm Disruption
Executive Summary
The resurgence of 8-hydroxyquinoline derivatives, specifically 5-nitro-8-hydroxyquinoline (Nitroxoline) and its novel analogs, represents a critical pivot in antibiotic discovery. Unlike traditional antibiotics that target specific enzymatic pockets (e.g., gyrase or ribosomes), nitroquinolines primarily function as ionophores and biofilm disruptors . This guide analyzes the physicochemical basis of their activity, details the synthesis of high-potency derivatives, and provides validated protocols for their evaluation against ESKAPE pathogens.
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacophore of nitroquinoline is defined by its ability to chelate divalent cations (
The Core Pharmacophore: 5-Nitro-8-Hydroxyquinoline
-
The Chelation Site (N,O-Donor): The nitrogen at position 1 and the hydroxyl group at position 8 form a bidentate ligand. This site is essential. Removal of the hydroxyl group (e.g., quinoline) or blocking it (e.g., 8-methoxyquinoline) abolishes activity.
-
The 5-Nitro Group (
): This is the critical potency amplifier. As a strong electron-withdrawing group (EWG), it lowers the of the phenolic hydroxyl group.-
Effect: A lower
means the molecule is more easily deprotonated at physiological pH, facilitating tighter binding to metal ions. -
Redox Potential: The nitro group can undergo bioreduction within the bacterial cytoplasm, generating reactive nitrogen species (RNS) that contribute to cytotoxicity, though this is secondary to the chelation effect.
-
Strategic Modifications
| Position | Modification | Effect on Activity |
| C-5 | Nitro ( | Optimal. Increases acidity of C-8 OH; enhances metal binding affinity. |
| C-7 | Mannich Bases (Aminomethylation) | Solubility & Selectivity. Introducing bulky amines (e.g., morpholine, piperazine) here improves lipophilicity/hydrophilicity balance ( |
| C-2 | Hydrazone Linkers | Spectrum Broadening. Extension at C-2 often increases activity against Mycobacterium tuberculosis but may reduce solubility. |
| C-8 | Hydroxyl (OH) | Essential. Must remain free for chelation. |
Mechanisms of Action (MoA)
Recent mechanistic studies have shifted the understanding of nitroquinolines from simple "metal strippers" to toxic metallophores .
A. The "Trojan Horse" Metallophore Effect
Rather than merely starving bacteria of essential metals, nitroxoline derivatives often bind environmental metals (specifically
-
Import: The neutral, lipophilic Metal-Ligand complex diffuses through the bacterial membrane.
-
Dissociation: Intracellular conditions lead to complex dissociation.
-
Intoxication: The surge of free intracellular copper/zinc disrupts Fe-S clusters in metabolic enzymes (e.g., dehydratases), halting respiration and metabolism.
B. Biofilm Matrix Destabilization
Bacterial biofilms rely on
-
Nitroquinolines compete for these divalent cations.
-
Result: The biofilm matrix loses structural integrity, causing dispersal of established biofilms and rendering the bacteria susceptible to immune clearance or co-administered antibiotics.
C. NDM-1 Inhibition (Carbapenem Rescue)
Newer derivatives (e.g., ASN-1733) have shown the ability to strip
Figure 1: Dual mechanism of action: Intracellular metal intoxication (Metallophore) and Extracellular biofilm destabilization.
Synthesis of 7-Substituted-5-Nitro-8-Hydroxyquinolines
To improve the solubility and pharmacokinetic profile of the parent nitroxoline, the Mannich reaction at the C-7 position is the preferred synthetic route.
Protocol: Mannich Base Synthesis
Reagents: 5-nitro-8-hydroxyquinoline (Starting Material), Paraformaldehyde, Secondary Amine (e.g., N-methylpiperazine), Ethanol (Solvent).
-
Preparation: Dissolve 5-nitro-8-hydroxyquinoline (1.0 eq) in absolute ethanol.
-
Activation: Add paraformaldehyde (1.2 eq) to the solution.
-
Amine Addition: Dropwise add the secondary amine (1.2 eq).
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). -
Precipitation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from Ethanol/Ether.
-
Validation:
-NMR must show the disappearance of the C-7 proton doublet and appearance of the methylene singlet ( ) bridging the ring and the amine.
Figure 2: Synthetic pathway from 8-HQ to functionalized 7-substituted nitroquinoline derivatives.
Evaluation Protocols (Self-Validating Systems)
Nitroquinolines are hydrophobic. Standard aqueous assays often yield false negatives due to precipitation. These protocols incorporate specific controls for solubility.
A. MIC Determination (Modified for Hydrophobic Compounds)
Objective: Determine Minimum Inhibitory Concentration against ESKAPE pathogens.
-
Stock Prep: Dissolve derivative in 100% DMSO to 10 mg/mL. Note: Do not use water/buffer for stock.
-
Dilution: Dilute stock 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get 100 µg/mL (1% DMSO final).
-
Plate Setup:
-
Columns 1-10: 2-fold serial dilution of compound.
-
Column 11: Solvent Control (CAMHB + 1% DMSO). Critical: If bacteria die here, the assay is invalid.
-
Column 12: Growth Control (CAMHB only) and Sterility Control.
-
-
Inoculum: Add
CFU/mL bacterial suspension. -
Incubation: 18–24h at
. -
Readout: Visual turbidity or
. MIC is the lowest concentration with no visible growth.
B. Biofilm Inhibition Assay (Crystal Violet)
Objective: Quantify inhibition of biofilm formation (e.g., P. aeruginosa or S. aureus).
-
Seeding: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (
) in TSB + 1% Glucose (Glucose promotes biofilm). -
Treatment: Add 100 µL of compound at
and . -
Incubation: Static incubation at
for 24h. Do not shake. -
Washing (Critical Step):
-
Gently aspirate media.
-
Wash 2x with PBS.[1] Pipette down the side of the well, not directly onto the biofilm.
-
-
Staining: Add 125 µL 0.1% Crystal Violet for 15 min.
-
Elution: Wash 3x with water.[1] Air dry. Add 200 µL 30% Acetic Acid to solubilize the dye.[1][2]
-
Quantification: Transfer to a new plate and read
.
Data Presentation & Toxicity Considerations
Comparative Efficacy Table (Template)
When reporting results, use the following structure to allow direct comparison of potency vs. safety.
| Compound ID | R-Group (C7) | MIC S. aureus (µg/mL) | MIC P. aeruginosa (µg/mL) | Biofilm IC50 (µg/mL) | CC50 (HeLa Cells) | Selectivity Index (SI) |
| Nitroxoline | -H | 2 - 4 | 8 - 16 | 12.5 | >64 | High |
| Derivative A | Morpholine | 1 - 2 | 4 - 8 | 6.25 | 32 | Moderate |
| Derivative B | Piperazine | 0.5 - 1 | 2 - 4 | 3.1 | 16 | Low |
The Genotoxicity Warning (Ames Test)
Nitro-aromatics are structural alerts for mutagenicity. The nitro group can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.
-
Mandatory Check: Any new nitroquinoline derivative must undergo an Ames test (Salmonella strains TA98 and TA100) early in development.
-
Context: While Nitroxoline is clinically approved (low systemic absorption reduces risk), systemic derivatives must prove they are non-mutagenic or have a high safety margin.
References
-
Cacace, E., et al. (2025).[3] "Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria."[3] Nature Communications. [Link]
-
Fuchs, F., et al. (2019).[4] "Repurposing of nitroxoline for the treatment of multidrug-resistant Neisseria gonorrhoeae." Journal of Antimicrobial Chemotherapy. [Link]
-
Li, Y., et al. (2022).[5] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. [Link]
-
Elgamoudi, B. A., & Korolik, V. (2023).[6] "A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds." Bio-protocol. [Link][6][7]
-
Ma, Z., et al. (2023).[7] "Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition."[8] Biomedicine & Pharmacotherapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Role of 2-Methyl-8-nitroquinoline in Medicinal Chemistry
The following technical guide details the medicinal chemistry profile, synthetic utility, and therapeutic applications of 2-Methyl-8-nitroquinoline.
Executive Summary
This compound (CAS: 881-07-2) serves as a critical "gateway scaffold" in the synthesis of bioactive quinolines. Its significance lies not merely in its intrinsic biological activity, but in its dual-functional reactivity: the C8-nitro group acts as a latent amine for generating 8-aminoquinolines (the pharmacophore of Primaquine and Tafenoquine), while the C2-methyl group offers a reactive handle for condensation reactions to generate styrylquinolines. This guide analyzes its synthesis, reactivity, and application in developing antimalarial, antileishmanial, and anticancer therapeutics.[1]
Chemical Profile & Reactivity
The molecule exhibits a "Push-Pull" electronic character that defines its synthetic utility.
| Property | Value/Description | Relevance |
| Molecular Formula | C₁₀H₈N₂O₂ | Core scaffold |
| Molecular Weight | 188.18 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~2.3 - 2.5 | Good membrane permeability |
| C8-Nitro Group | Electron Withdrawing (EWG) | Deactivates ring; Precursor to C8-Amine (Donating) |
| C2-Methyl Group | Acidic / Nucleophilic | Activated by ring nitrogen; susceptible to aldol-type condensations |
Mechanistic Insight: The "Methyl Activation"
The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect (–I effect), which acidifies the protons on the C2-methyl group. The C8-nitro group further decreases electron density in the ring, enhancing this acidity. Consequently, the C2-methyl group readily deprotonates to form an enamine-like carbanion, facilitating condensation with aromatic aldehydes to form 2-styryl-8-nitroquinolines .
Synthetic Pathways & Challenges
The Nitration Challenge (Industrial Route)
The most common synthesis involves the direct nitration of 2-methylquinoline (Quinaldine). However, this reaction is not regioselective.
-
Reagents: Fuming HNO₃ / H₂SO₄.
-
Outcome: A mixture of 5-nitro (approx. 50%) and 8-nitro (approx. 50%) isomers.[2]
-
Separation: Separation is notoriously difficult due to similar solubilities.
-
Solution: Fractional crystallization of hydrohalide salts or the use of "Wet DMF" (Dimethylformamide containing ~1% water) has been proven to selectively solubilize the 8-nitro isomer while precipitating the 5-nitro isomer.
The Regioselective Alternative (Skraup/Doebner-Miller)
To avoid isomer separation, a de novo ring construction strategy is employed using ortho-substituted anilines.
-
Precursor: 2-Nitroaniline.
-
Reagent: Crotonaldehyde (or equivalents).
-
Mechanism: Michael addition followed by cyclization.
-
Advantage: Yields the 8-nitro isomer exclusively, though often with lower overall yields due to polymerization side reactions.
Visualization: Synthesis & Functionalization Logic
Figure 1: Synthesis workflow showing the critical separation step and divergent functionalization pathways.
Medicinal Chemistry Applications
Infectious Diseases: The 8-Aminoquinoline Connection
This compound is the direct precursor to 2-methyl-8-aminoquinoline .[3] The 8-aminoquinoline scaffold is the only class of antimalarials capable of killing hypnozoites (dormant liver stages) of Plasmodium vivax, preventing relapse.[4]
-
Mechanism: The 8-amino group undergoes metabolic activation (CYP450) to form quinone-imine intermediates. These generate Reactive Oxygen Species (ROS) that induce oxidative stress in the parasite.
-
Leishmaniasis: Derivatives synthesized from this scaffold (e.g., Sitamaquine analogs) have shown promise against Leishmania donovani by targeting the parasite's mitochondria.
Oncology: Styrylquinolines
The condensation of this compound with benzaldehydes yields 2-styryl-8-nitroquinolines .
-
Activity: These compounds act as DNA intercalators and potential inhibitors of HIV-1 integrase and cancer cell proliferation.
-
SAR Insight: While the 8-hydroxy analogs (SA series) are often more cytotoxic, the 8-nitro variants (SB series) exhibit significant IC50 values (2–10 µM) against specific cell lines (e.g., HepG2), often with a better safety profile regarding non-specific metal chelation.
Neuroprotection: Precursor to Chelators
In Alzheimer's research, metal dyshomeostasis (Cu, Zn, Fe) promotes amyloid-beta aggregation.
-
Role: The nitro group is reduced to an amine and can be further modified to form 8-hydroxyquinoline derivatives (via diazotization/hydrolysis) or used as a ligand backbone.
-
Utility: These ligands chelate redox-active metals in the brain, reducing oxidative stress.
Experimental Protocol: Selective Isolation
Standard Operating Procedure for the purification of this compound from the nitration mixture.
Objective: Isolate high-purity 8-nitro isomer from the 5-nitro/8-nitro mixture.
-
Nitration: Dissolve 2-methylquinoline (1 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.5 eq) dropwise. Stir at 0°C for 1h, then warm to RT. Pour onto ice. Neutralize with NH₄OH. Filter the crude yellow solid (Mixture of Isomers).
-
Solvent Preparation: Prepare "Wet DMF" by adding 1.25 mL of distilled water to 100 mL of Dimethylformamide.
-
Separation:
-
Suspend the crude dried solid in Wet DMF (approx. 5 mL per gram of solid).
-
Heat to 90-100°C until complete dissolution.[2]
-
Cool slowly to 25°C. A precipitate will form.
-
Filtration: Filter the solid.[2] The solid is predominantly 5-nitroquinoline (unwanted).[2]
-
Filtrate Recovery: The filtrate contains the This compound .
-
-
Isolation: Pour the filtrate into excess ice water. The 8-nitro isomer precipitates.[5] Filter, wash with water, and dry.
-
Validation: Verify purity via ¹H NMR (CDCl₃). The C8-nitro isomer shows a characteristic deshielded doublet for the H7 proton compared to the H5 isomer.
References
-
Nitration & Separation: Separation of 5-nitroquinoline and 8-nitroquinoline.[2][3][5][6] European Patent Application EP0858998A1. Link
-
Anticancer Activity: Sehlangia, S., et al. (2022).[7] Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.[7] ACS Omega. Link
-
Antileishmanial Applications: Jain, R., et al. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series.[5] European Journal of Medicinal Chemistry. Link
-
Synthesis Mechanism: Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Journal of Archives in Military Medicine. Link
-
8-Aminoquinoline Pharmacology: Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 4. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Hazard Assessment of 2-Methyl-8-nitroquinoline
Part 1: Executive Technical Summary
2-Methyl-8-nitroquinoline (CAS: 881-07-2) is a critical bicyclic aromatic intermediate employed primarily as a scaffold precursor for 8-aminoquinolines, a class of compounds with significant antimalarial and organometallic utility. While indispensable in synthetic pathways, its handling requires a rigorous understanding of its dual-hazard profile: energetic instability inherent to the nitro-aromatic moiety and genotoxic potential driven by metabolic activation.
This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.
Quick Hazard Matrix
| Parameter | Classification | Critical Threshold/Note |
| GHS Health | Carc. 2, Acute Tox. 4, Irritant | Suspected human carcinogen; potent sensitizer. |
| Energetic | High Thermal Sensitivity | Nitro group decomposition >250°C (exothermic).[1] |
| Physical State | Crystalline Solid | Dust explosion hazard if micronized. |
| Reactivity | Reducible | Violent reaction with strong reducing agents (e.g., hydrazine, hydrides). |
Part 2: Physicochemical & Energetic Profile[2]
Structural Causality of Hazard
The molecule consists of a quinoline ring substituted at the 2-position with a methyl group and at the 8-position with a nitro group.
-
Nitro Group (
): The source of both thermal instability and toxicity. In a fire, this group supplies oxygen, accelerating combustion and releasing toxic nitrogen oxides ( ). -
Methyl Group (
): While generally stable, benzylic-like protons can be oxidized. -
Quinoline Nitrogen: acts as a weak base, increasing solubility in acidic media, which facilitates systemic absorption if ingested.
Thermal Stability & Calorimetry
Warning: Nitro-aromatics are prone to "runaway" decomposition.
While specific Differential Scanning Calorimetry (DSC) data for this exact isomer is often proprietary, structural analogues (e.g., 8-nitroquinoline) exhibit exothermic decomposition onsets typically between 280°C and 320°C .
-
Protocol: Do not heat above 150°C during processing (drying/melting) without prior specific DSC testing of the batch.
-
Incompatibility: Contact with strong bases (NaOH, KOH) at high temperatures can induce the "Janovsky reaction" or similar nucleophilic attacks, lowering the decomposition onset temperature significantly.
Part 3: Toxicological Assessment (The Genotoxicity Mechanism)
The Nitro-Reduction Pathway
The primary health concern for this compound is its classification as a Suspected Carcinogen (Category 2) . This is not arbitrary; it stems from the metabolic bio-activation of the nitro group.
In vivo, the nitro group is reduced by cytosolic nitroreductases (e.g., in the liver or gut microbiota). This reduction proceeds through a nitroso intermediate to a hydroxylamine . The hydroxylamine is the "ultimate mutagen" capable of forming adducts with DNA (specifically at the C8 position of guanine), leading to replication errors.
Visualization of Metabolic Activation
The following diagram illustrates the mechanistic pathway from exposure to potential genotoxicity.
Figure 1: Metabolic activation pathway of nitroquinolines leading to DNA adduction. The N-hydroxylamine species represents the critical control point for toxicity.
Part 4: Operational Safety & Handling Protocols
Occupational Exposure Banding (OEB)
Given the carcinogenicity suspicion and lack of a specific OEL (Occupational Exposure Limit), this compound should be handled as an OEB 3 or 4 compound (High Potency).
Target Exposure Limit: < 10 µg/m³ (8-hour TWA).
Engineering Controls Hierarchy
Do not rely solely on PPE. The following hierarchy is mandatory for handling >1 gram:
-
Isolation: Weighing and transfer must occur inside a Powder Containment Hood or Glovebox .
-
Ventilation: Single-pass HEPA filtration.
-
Closed Systems: For synthesis scale-up (>100g), use closed reactor charging ports (e.g., split butterfly valves) to prevent dust generation.
Synthesis & Reaction Safety
The most common application is the reduction of this compound to 2-Methyl-8-aminoquinoline. This step presents specific hazards:
-
Hydrogenation Risks: Using
with Pd/C on a nitro-aromatic is highly exothermic.-
Control: Limit
pressure (< 5 bar) and strictly control temperature (< 50°C). -
Catalyst Poisoning: Nitro groups can poison catalysts, leading to accumulation of unreacted material followed by a sudden "kick" (runaway) if temperature is ramped to compensate.
-
-
Chemical Reduction (Fe/Acid): Generates hydrogen gas in situ. Ensure reactor venting is sized for maximum gas evolution rates.
Workflow Visualization: Hierarchy of Controls
Figure 2: Operational hierarchy for handling this compound. Engineering controls (Level 1) are the primary defense against genotoxic dust exposure.
Part 5: Emergency Response Protocols
Spill Management
-
Dry Spill: Do not sweep. Dry sweeping generates dust. Use a HEPA vacuum or wet-wipe method (damp paper towels with 10% soap solution).
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the nitro compound is an oxidizer source in a fire.
Fire Fighting
-
Hazard: Thermal decomposition releases toxic
fumes (red-brown gas). -
Media: Water spray, dry chemical, or
. -
Special Note: If a large quantity (>1 kg) is involved in a fire, evacuate the area due to potential explosion risk from rapid pressure rise if confined.
First Aid
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (common with
or amine precursors). -
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents, as they may enhance transdermal absorption of the nitro compound.
References
-
National Center for Biotechnology Information (PubChem). 8-Nitroquinoline Compound Summary (CID 11830). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound. (General Nitroquinoline Data). Retrieved from [Link]
-
Ames, B. N., et al. (1975).[2][3] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[3] Mutation Research.[3][4] (Foundational text on Nitro-aromatic mutagenicity). Retrieved from [Link]
Sources
Theoretical Studies and DFT Analysis of Quinoline Derivatives
Executive Summary
Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer therapeutics. For modern drug development, Density Functional Theory (DFT) has transitioned from a purely academic exercise to a critical predictive tool.
This guide provides a rigorous, step-by-step technical framework for performing DFT analysis on quinoline derivatives. It moves beyond basic "how-to" instructions to explain the causality of computational choices, ensuring that the resulting electronic descriptors—such as HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) maps—can be reliably translated into biological activity predictions (QSAR) and molecular docking insights.
Theoretical Framework: The "Why" Behind the Physics
Before initiating calculations, one must understand the physical relevance of the parameters being computed. In the context of quinoline drug design, we are primarily interested in Global Reactivity Descriptors .
The chemical behavior of a quinoline derivative is governed by the energies of its Frontier Molecular Orbitals (FMOs):
-
HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons (associated with ionization potential,
). High HOMO energy implies good antioxidant/radical scavenging potential. -
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons (associated with electron affinity,
). -
The Band Gap (
):ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> .[1][2]
Strategic Insight: In drug design, a "soft" quinoline derivative often binds more easily to protein receptors due to easier electron density distortion, but it may also be more metabolically unstable. DFT allows you to balance this trade-off in silico before synthesis.
Computational Methodology: The Protocol
This section outlines a self-validating protocol standard for organic heterocycles.
Software & Functional Selection
-
Software: Gaussian 09/16 (Standard), ORCA (Open-source alternative).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP is a hybrid functional that includes exact exchange from Hartree-Fock theory. It is the industry standard for organic molecules because it balances computational cost with high accuracy for bond lengths and vibrational frequencies [1].
-
-
Basis Set: 6-311++G(d,p) .[1][3]
-
Rationale: Quinoline contains Nitrogen (with a lone pair) and often electronegative substituents (Cl, F).
-
++ (Diffuse functions): Critical for describing lone pairs and anions where electron density is spread out.
-
(d,p) (Polarization functions): Allows orbitals to distort, essential for modeling ring systems and hydrogen bonding.
-
-
Step-by-Step Workflow
The following diagram illustrates the mandatory workflow to ensure data integrity.
Figure 1: Standard DFT optimization workflow. Note the critical "Frequency Check" loop to ensure the structure is at a true local minimum.
Validation Check (Self-Correction)
Always perform a frequency calculation on the optimized geometry.
-
Success: All vibrational frequencies are positive.
-
Failure: Presence of one or more negative (imaginary) frequencies indicates the structure is at a Transition State (Saddle Point) , not a ground state. You must distort the geometry along the imaginary mode and re-optimize.
Electronic Structure & Reactivity Analysis[2][3][6]
Once the geometry is validated, extract the following descriptors to predict biological behavior.
Global Reactivity Descriptors
These parameters quantify the chemical stability and reactivity of the drug candidate.[4]
| Descriptor | Symbol | Formula | Physical Meaning in Drug Design |
| Ionization Potential | Energy required to remove an electron. Lower | ||
| Electron Affinity | Energy released when adding an electron. Higher | ||
| Chemical Hardness | Resistance to charge transfer. Hard molecules are less reactive/toxic. | ||
| Chemical Softness | Measure of polarizability. Soft molecules interact more easily with enzymes. | ||
| Electrophilicity Index | Propensity to soak up electrons. Crucial for covalent inhibitors. |
Note:
Molecular Electrostatic Potential (MEP)
MEP mapping is non-negotiable for analyzing receptor-ligand interactions. It visualizes the charge distribution on the Van der Waals surface.
-
Red Regions (Negative Potential): Nucleophilic sites (rich in electrons). In quinolines, this is typically the Nitrogen atom or Oxygen in carbonyl/methoxy substituents. These sites attract protons or electrophilic residues in the protein pocket [2].
-
Blue Regions (Positive Potential): Electrophilic sites (electron deficient). These interact with nucleophilic amino acids.
Natural Bond Orbital (NBO) Analysis
Use NBO analysis to calculate the stabilization energy
-
Protocol: Look for interactions between lone pairs (
) and anti-bonding orbitals ( ). -
Significance: Strong
interactions in the quinoline ring correlate with higher structural stability and can explain intramolecular hydrogen bonding, which influences membrane permeability.
Spectroscopic Validation
Theoretical data must be benchmarked against experimental results to ensure the model's accuracy.
-
FT-IR Scaling: DFT tends to overestimate vibrational frequencies because it neglects anharmonicity.
-
Correction: Multiply calculated frequencies by a scaling factor (typically 0.961 - 0.967 for B3LYP/6-311++G(d,p)) before comparing with experimental FT-IR spectra [3].
-
-
NMR (GIAO Method): Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors. Compare these with experimental
and NMR shifts to confirm the synthesized regiosomer.
Biological Implications: From DFT to Docking
The ultimate goal is to correlate these quantum mechanical descriptors with biological activity (e.g., IC50 values).
The Descriptor-Activity Relationship
The following logic flow demonstrates how DFT outputs feed into rational drug design.
Figure 2: Logic pathway connecting FMO energies to biological outcomes. High HOMO correlates with antioxidant activity; Small Gap correlates with binding affinity.
Molecular Docking Integration
DFT optimized structures should be used as ligands for docking simulations (e.g., using SwissDock or AutoDock Vina).
-
Target Selection: Common targets for quinolines include DNA Gyrase (Antibacterial) and EGFR (Anticancer) [4].
-
Correlation: Recent studies have shown a linear correlation between the calculated Binding Affinity (
) and the DFT-derived Electrophilicity Index ( ), validating the use of quantum descriptors as a pre-screen for bioactivity [1].
References
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Source: Ibn AL-Haitham Journal For Pure and Applied Sciences (2024).[2] URL:[Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. Source: RSC Advances (2024).[5][6] URL:[Link][6]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Source: Journal of Biophysical Chemistry (2022).[7] URL:[Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed / Archiv der Pharmazie (2025). URL:[Link]
Sources
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Methodological & Application
1H NMR and 13C NMR analysis of 2-Methyl-8-nitroquinoline
Application Note: 1H and 13C NMR Structural Analysis of 2-Methyl-8-nitroquinoline
Abstract
This application note provides a comprehensive protocol for the structural verification of this compound (8-Nitroquinaldine) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of antimalarial drugs and functionalized chelating agents, the purity and isomeric identity of this compound are paramount. This guide details the specific chemical shifts, coupling constants, and multiplet patterns required to distinguish the 8-nitro isomer from potential impurities such as 5-nitro isomers or reduced 8-amino byproducts.
Introduction & Chemical Context
This compound is a bicyclic aromatic compound featuring a methyl group at the C2 position and a nitro group at the C8 position.[1] The presence of the electron-withdrawing nitro group at C8 significantly perturbs the electronic environment of the carbocyclic ring (Ring B), creating a distinct spectral fingerprint compared to the parent quinaldine.
Key Structural Features for NMR Analysis:
-
C2-Methyl Group: Provides a strong singlet diagnostic anchor in the aliphatic region.
-
Nitro Group (C8): Exerts a strong deshielding effect on the orthogonal protons (H7) and para protons (H5), compressing the aromatic region downfield.
-
Quinoline Nitrogen: Induces significant deshielding on H2 (absent here) and H8 (substituted here), while shielding H3.
Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is the standard solvent of choice due to excellent solubility and clear spectral windows. Dimethyl sulfoxide-d6 ( ) may be used if solubility issues arise, but chemical shifts will vary slightly. -
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent for 1H NMR; increase to 30–50 mg for 13C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.
-
Reference: Calibrate spectra using the residual solvent peak (
: 1H 7.26 ppm, 13C 77.16 ppm).
Instrument Parameters
-
Frequency: 400 MHz (or higher) is recommended to resolve the aromatic multiplets.
-
Pulse Sequences:
-
1H NMR: Standard single-pulse (zg30).
-
13C NMR: Proton-decoupled (zgpg30).
-
2D Experiments (Optional but recommended for validation): COSY (to correlate H3-H4 and H5-H6-H7), HSQC (C-H correlation).
-
Results & Discussion: 1H NMR Analysis
The 1H NMR spectrum of this compound in
Spectral Assignments
| Proton Label | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-Me | 2.75 | Singlet (s) | 3H | - | Characteristic C2-Methyl group. |
| H-3 | 7.40 | Doublet (d) | 1H | 8.4 | Shielded |
| H-6 | 7.52 | Triplet (t) / dd | 1H | ~8.0 | Meta to |
| H-5, H-7 | 7.92 – 7.96 | Multiplet (m) | 2H | - | H7 is ortho to |
| H-4 | 8.10 | Doublet (d) | 1H | 8.4 | Deshielded |
Mechanistic Insight
-
The Pyridine Ring (Ring A): The AB system formed by H3 and H4 is the easiest starting point. H3 is typically the most upfield aromatic signal (~7.40 ppm) due to electron density donation from the nitrogen lone pair into the ring system. H4 is significantly downfield (~8.10 ppm). The coupling constant of ~8.4 Hz is diagnostic for vicinal protons on the pyridine ring.
-
The Benzene Ring (Ring B): The 8-nitro substituent creates a strong electron-withdrawing effect.
-
H7 (Ortho to NO2): Expected to be heavily deshielded.
-
H5 (Para to NO2): Also deshielded.
-
H6 (Meta to NO2): Experiences the least inductive deshielding, appearing as a pseudo-triplet at ~7.52 ppm.
-
Note: In many low-field spectra (<300 MHz), H5 and H7 may overlap completely. At 400 MHz, they appear as a tight multiplet around 7.94 ppm.
-
Results & Discussion: 13C NMR Analysis
The 13C spectrum confirms the carbon skeleton.[2][3] The molecule possesses 10 distinct carbon environments.[2]
Predicted Chemical Shift Table
| Carbon Label | Type | Approx. Shift ( | Note |
| Me | 25.4 | Aliphatic methyl. | |
| C-3 | CH | 123.5 | |
| C-6 | CH | 126.0 | Meta to |
| C-5 | CH | 127.5 | Para to |
| C-7 | CH | 129.0 | Ortho to |
| C-4a | C (quat) | 128.0 - 130.0 | Bridgehead. |
| C-4 | CH | 136.5 | |
| C-8a | C (quat) | 140.0 | Bridgehead. |
| C-8 | C (quat) | 148.0 | Ipso to |
| C-2 | C (quat) | 160.0 | Ipso to N and Me (Deshielded). |
Note: Exact values may vary by ±1-2 ppm depending on concentration and water content in
Workflow Visualization
The following diagram outlines the logical flow for assigning the structure based on the data provided.
Caption: Logical workflow for the stepwise assignment of this compound 1H NMR signals.
Quality Control & Impurity Analysis
When analyzing synthesized or commercial batches, look for these common impurities:
-
2-Methyl-8-aminoquinoline (Reduction Product):
-
Indicator: Significant upfield shift of aromatic protons. H7 shifts from ~7.95 ppm (nitro) to ~7.10 ppm (amino).
-
Visual: Sample turns dark/grey (Nitro is yellow).
-
-
5-Nitro Isomer (Regioisomer):
-
Residual Solvents:
-
Ethanol (often used in recrystallization): Triplet at 1.25 ppm, Quartet at 3.72 ppm.
-
References
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Data. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-Methyl-8-nitroquinoline
Executive Summary & Scientific Context
2-Methyl-8-nitroquinoline (2M8NQ) is a critical intermediate in the synthesis of 8-aminoquinoline antimalarials, such as Primaquine and Tafenoquine .[1] It is typically synthesized via the Skraup reaction of m-toluidine or nitration of quinaldine.[1] Because nitroaromatic compounds frequently carry structural alerts for genotoxicity (mutagenicity), 2M8NQ is classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines .[1]
Regulatory agencies require the control of such impurities to trace levels (often <10 ppm relative to the API). Standard UV-HPLC methods often lack the specificity and sensitivity required for this threshold in complex matrices.[1] This protocol details a validated LC-ESI-MS/MS workflow designed for the specific identification and quantitation of 2M8NQ, leveraging the basicity of the quinoline nitrogen for high-efficiency positive electrospray ionization.[1]
Chemical Characterization
| Property | Data | Relevance to Protocol |
| Formula | Basis for Precursor Ion selection | |
| Exact Mass | 188.0586 Da | Monoisotopic mass for MS tuning |
| LogP | ~2.45 | Indicates retention on C18 columns |
| pKa | ~4-5 (Quinoline N) | Ionizes well in acidic mobile phases (pH < 4) |
| Solubility | Low in water; Soluble in MeOH/ACN | Dictates diluent choice (avoid 100% aqueous) |
Method Development Logic
Ionization Strategy (ESI+)
While many nitro compounds are analyzed in negative mode (electron capture), 2M8NQ contains a basic quinoline nitrogen.[1] In an acidic mobile phase (Formic acid 0.1%), this nitrogen becomes protonated (
Chromatographic Separation
A Reverse-Phase C18 column is selected due to the analyte's moderate hydrophobicity (LogP 2.45).[1] A gradient elution is necessary to separate 2M8NQ from the more polar final API (Primaquine, which contains a primary amine and is more hydrophilic) and other positional isomers like 2-methyl-5-nitroquinoline.[1]
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.[1]
Sample Preparation (API Impurity Analysis)
-
Stock Solution: Dissolve 10 mg of 2M8NQ in 10 mL of ACN (1 mg/mL).
-
API Sample Prep: Accurately weigh 50 mg of API (e.g., Primaquine diphosphate) into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb nitro-aromatics).[1]
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Desalting |
| 4.00 | 90 | Elution of Impurity |
| 5.50 | 90 | Wash |
| 5.60 | 10 | Re-equilibration |
| 7.00 | 10 | End |[1]
Mass Spectrometry (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) - Positive Mode.[1]
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.[1]
MRM Transitions (Multiple Reaction Monitoring):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Type | Mechanism |
|---|
| 189.1 | 143.1 | 20 | 100 | Quantifier | Loss of Nitro Group (
Note: The loss of OH (17 Da) to m/z 172 may be observed but is typically less intense in 8-nitro isomers compared to ortho-nitroalkyls where the nitro group is adjacent to an alkyl hydrogen donor.[1]
Visualizing the Workflow
The following diagram illustrates the origin of the impurity in the synthesis pathway and the analytical workflow for its detection.
Caption: Synthesis pathway of Primaquine showing the generation of this compound and the subsequent LC-MS/MS workflow for its trace detection.
Validation & Quality Control
To ensure "Trustworthiness" and regulatory compliance (E-E-A-T), the method must be validated:
-
System Suitability: Inject the standard (100 ng/mL) 6 times. %RSD of peak area must be < 5%.[1]
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Correlation coefficient (
) should be > 0.99.[1][4] -
LOD/LOQ:
-
Limit of Detection (LOD): Signal-to-Noise ratio (S/N) > 3:1. Expected ~0.1 - 0.5 ng/mL.[1]
-
Limit of Quantitation (LOQ): S/N > 10:1.
-
-
Specificity: Inject a blank matrix (API without impurity) to ensure no interfering peaks appear at the retention time of 2M8NQ.
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. spiked API matrix. If suppression > 20% is observed, switch to Deuterated Internal Standard (if available) or Standard Addition method.[1]
References
-
Synthesis & Context: Brieflands. (2012).[1] "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material." (Context on methyl-nitroquinoline synthesis pathways).
-
Impurity Profiling: International Journal of Pharmaceutical Sciences. (2026).[1][5] "Impurity Profiling of Active Pharmaceutical Ingredients (APIs)." (General guidelines on API impurity analysis).
-
Primaquine Derivatives: National Institutes of Health (PMC). (2019).[1] "Primaquine derivatives: Modifications of the terminal amino group."[6] (Context on 8-aminoquinoline drug development).
-
Chemical Data: Cheméo. "Chemical Properties of Quinoline, 2-methyl-8-nitro-." (Physical properties and CAS verification).
-
LC-MS Methodology: Royal Society of Chemistry. (2013).[1] "Guide to achieving reliable quantitative LC-MS measurements." (Best practices for LC-MS quantitation).
Sources
Chemo-Selective Reduction of 2-Methyl-8-nitroquinoline: Process Development and Application Notes
Executive Summary
The reduction of 2-methyl-8-nitroquinoline to 2-methyl-8-aminoquinoline is a pivotal transformation in the synthesis of 8-aminoquinoline-based antimalarials (e.g., Primaquine, Tafenoquine) and organometallic ligands. While conceptually simple, the reaction presents specific process challenges:
-
Regioselectivity: Preventing the over-reduction of the heterocyclic quinoline ring (e.g., to 1,2,3,4-tetrahydroquinoline).
-
Product Stability: The resulting 8-aminoquinoline is prone to oxidative degradation upon exposure to air and light.
-
Safety: Management of pyrophoric catalysts (Pd/C) or exothermic iron sludge workups.
This guide details two validated protocols: Catalytic Hydrogenation (Method A) for high-purity/low-waste requirements, and Iron-Mediated Reduction (Method B) for robust, equipment-light batch processing.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The reduction of the nitro group proceeds through a stepwise electron transfer mechanism. Understanding this cascade is vital for troubleshooting incomplete reactions, often signaled by the presence of azo- or hydrazo-dimers.
Reaction Pathway
The transformation involves the sequential reduction of the nitro group (
Figure 1: Stepwise reduction pathway. Note the potential for ring saturation (Over-hydrogenation) if reaction conditions are too harsh.
Methodology Selection Guide
Select the protocol based on your available equipment and scale.
| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron/Acetic Acid (Béchamp) |
| Primary Mechanism | Heterogeneous Catalysis (H₂ gas) | Single Electron Transfer (Chemical) |
| Atom Economy | High (Water is the only byproduct) | Low (Generates iron oxide waste) |
| Scalability | Excellent (Process Safety dependent) | Good (Waste disposal dependent) |
| Equipment | Hydrogenator / Parr Shaker / Balloon | Standard Glassware (Reflux setup) |
| Purity Profile | High (Simple filtration) | Moderate (Risk of Fe residues) |
| Key Hazard | Fire/Explosion (Pyrophoric Pd/C + H₂) | Thermal Runaway (Exothermic initiation) |
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: Small-to-medium scale (1g – 50g) where high purity is required and pressure equipment is available.
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05 – 0.10 equiv by wt). Note: Using wet catalyst significantly reduces ignition risk.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Reagent: Hydrogen gas (
) (Balloon or 1-3 bar pressure).
Step-by-Step Procedure
-
Inerting (Critical Safety Step):
-
Flush the reaction vessel (Round bottom flask or Parr bottle) with Argon or Nitrogen.
-
Why: Removes oxygen to prevent immediate ignition when Pd/C is added.[1]
-
-
Catalyst Addition:
-
Add the 50% wet Pd/C catalyst carefully to the vessel.
-
Expert Tip: If using dry Pd/C, create a slurry in toluene or ethyl acetate before adding to the methanol reaction mixture to mitigate static discharge ignition.
-
-
Substrate Solubilization:
-
Dissolve the nitroquinoline in MeOH (approx. 10-20 volumes).
-
Add the solution gently to the catalyst vessel.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with
three times. -
Stir vigorously at Room Temperature (20-25°C).
-
Pressure:[1][2][3] A simple balloon is often sufficient. For faster kinetics, use 30-50 psi (2-3 bar).
-
Monitoring: Reaction is typically complete in 2–6 hours. Monitor by TLC (Product is more polar and fluorescent) or LC-MS.
-
-
Workup:
-
Purge: Replace
with Nitrogen. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst.[4] Wash the pad with MeOH.
-
Safety:Do not let the filter cake dry out. Pyrophoric Pd/C can ignite filter paper instantly upon drying. Keep the cake wet with water and dispose of it in a dedicated waste container.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Appearance: Usually a pale yellow to reddish oil/solid.
-
Protocol B: Iron-Mediated Reduction (Modified Béchamp)
Best for: Labs lacking hydrogen handling infrastructure or for substrates sensitive to catalytic hydrogenation conditions (e.g., if halogen substituents are present and must be retained).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (Fe) (3.0 – 5.0 equiv). Use fine powder (<325 mesh) for best kinetics.
-
Acid Catalyst: Glacial Acetic Acid (AcOH) (5-10 equiv) or Ammonium Chloride (
) (saturated aq. solution). -
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Procedure
-
Setup:
-
Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.
-
-
Activation:
-
Suspend the Iron powder in the Ethanol/Water/Acid mixture.[4]
-
Heat to 60-70°C for 15 minutes to "etch" the iron surface.
-
-
Addition:
-
Add the this compound portion-wise over 30 minutes.
-
Exotherm Warning: The reaction is exothermic.[4] Monitor internal temperature; maintain gentle reflux (~80°C).
-
-
Reaction:
-
Stir at reflux for 1–3 hours.
-
Color Change: The yellow suspension will turn dark brown/black (iron oxides).
-
-
Workup (The "Iron Sludge" Challenge):
-
Basification: Cool to room temperature. Adjust pH to ~9-10 using saturated Sodium Carbonate (
) or dilute NaOH. -
Filtration: Filter the resulting slurry through a wide pad of Celite.
-
Expert Tip: The iron sludge can trap product. Wash the filter cake copiously with hot Ethyl Acetate (EtOAc).
-
Extraction: Partition the filtrate between EtOAc and water.[4] Wash the organic layer with brine, dry over
, and concentrate.[4]
-
Purification & Characterization
The crude 2-methyl-8-aminoquinoline is often pure enough for subsequent steps. If purification is required:
-
Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate.
-
Storage: Store under Nitrogen at 4°C. The amine darkens (oxidizes) over time.
Analytical Markers:
-
1H NMR (CDCl3): Look for the disappearance of the low-field nitro-adjacent protons and the appearance of a broad singlet (
) typically around 4.0–5.0 ppm. -
Visual: Nitro compound is bright yellow; Amine is often pale beige/yellow (pure) to reddish-brown (crude).
Safety & Hazards (E-E-A-T)
| Hazard Class | Risk Description | Mitigation Strategy |
| Pyrophoric | Pd/C Catalyst: Dry catalyst ignites in air, especially in the presence of solvent vapors (MeOH). | Always use 50% wet catalyst. Purge vessels with inert gas before addition. Keep a water spray bottle nearby. |
| Toxicity | 8-Aminoquinolines: Known to cause methemoglobinemia (interference with oxygen transport in blood). Potentially mutagenic.[3][5] | Handle in a fume hood.[1] Double glove (Nitrile). Avoid all skin contact.[6][3][7] |
| Energetic | Nitro Compounds: Potential for rapid decomposition at high temperatures. | Do not distill nitro-starting material to dryness. Control exotherms during reduction. |
Workflow Decision Tree
Figure 2: Operational decision tree for method selection ensuring safety compliance.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955, pp. 4816–4819.
-
Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Methodologies."
-
Fisher Scientific. "Safety Data Sheet: 8-Aminoquinoline."
-
BenchChem. "Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications."
Sources
Troubleshooting & Optimization
Technical Support Center: Organic Synthesis Division
Ticket ID: #8842-MNQ Subject: Troubleshooting Regioselectivity & Isolation in 2-Methyl-8-nitroquinoline Synthesis Status: Open [Tier 2 Specialist Response] Assigned Scientist: Dr. A. Vance, Senior Process Chemist[1]
Executive Summary
You are encountering the classic "Quinaldine Dilemma." The direct nitration of 2-methylquinoline (Quinaldine) is an electrophilic aromatic substitution that naturally favors the 5- and 8-positions due to the electronic effects of the nitrogen atom.[1]
In standard mixed-acid nitrations, the statistical distribution often tilts slightly toward the 5-nitro isomer (approx. 50-55%) over the desired 8-nitro isomer (approx. 40-45%) , with the remaining balance being dinitro impurities.[1] Because their polarities are nearly identical, standard silica chromatography is often inefficient and cost-prohibitive at scale.[1]
This guide provides a self-validating protocol focusing on the thermodynamic isolation of the 8-isomer via hydrohalide salt formation, which is the industry-standard workaround for this separation challenge.[1]
Part 1: The "Gold Standard" Protocol (Nitration & Salt-Based Separation)
Do not rely on column chromatography for >5g scales.[1] Use the Hydrohalide Differential Precipitation method. The 8-nitro isomer's hydrochloride salt has a distinct crystal lattice energy compared to the 5-nitro isomer, allowing for cleaner separation.[1]
Step-by-Step Methodology
Phase A: Controlled Nitration
-
The Setup: Charge concentrated
(10 vol) into a jacketed reactor cooled to -5°C . -
The Addition (Critical): Add 2-methylquinoline dropwise. Alert: Exotherm management is vital.[1] Maintain internal temp < 5°C.
-
The Nitration: Add fuming
(1.1 eq) dropwise over 1 hour.-
Why? Rapid addition promotes dinitro- impurity formation (5,8-dinitro-2-methylquinoline).[1]
-
-
Quench: Pour onto crushed ice/water (20 vol). Neutralize with
to pH 8-9 to precipitate the crude free base mixture (yellow solids). Filter and dry.[1][2][3]
Phase B: The Separation (The "Lilly" Modification) Instead of recrystallizing the free base, we convert to the HCl salt.[1]
-
Dissolution: Dissolve the crude dried solid (Mix of 5- and 8-isomers) in hot Ethyl Acetate or Ethanol (5 vol).
-
Salt Formation: Add concentrated HCl (1.1 eq) or HCl gas.[1]
-
Differential Crystallization:
-
Liberation: Suspend the pure salt in water and treat with
to liberate the pure 8-nitro free base.[1]
Part 2: Troubleshooting Guide (FAQ Format)
Ticket #101: "I am seeing a massive black tar layer in my Doebner-Miller attempt."
Diagnosis: Polymerization of Crotonaldehyde.[1] Root Cause: The Doebner-Miller synthesis (reacting o-nitroaniline with crotonaldehyde) requires harsh acid conditions.[1] Crotonaldehyde is unstable in hot acid and polymerizes before it can condense with the aniline.[1] The Fix:
-
Biphasic Conditions: Use a Toluene/6N HCl biphasic system. The crotonaldehyde remains in the organic layer and slowly partitions into the aqueous acid phase where the aniline resides, keeping the effective concentration low and preventing polymerization.[1]
-
Add an Oxidant: Standard Doebner-Miller reactions disproportionate (transfer hydrogen), leading to lower yields.[1] Add a mild oxidant (e.g., Sodium
-nitrobenzenesulfonate) or use Iodine ( ) to drive the aromatization.[1]
Ticket #102: "My product has a melting point depression of 10°C."
Diagnosis: 5-Nitro isomer contamination.[1] Root Cause: Incomplete separation during the crystallization step.[1] The Fix:
-
Check Solvent Ratios: You likely used too much solvent during recrystallization, keeping the 5-nitro isomer in solution but also dissolving some 8-nitro.[1]
-
Switch Solvents: If Ethanol fails, switch to DMF (Dimethylformamide) with a water antisolvent.[1] Dissolve in hot DMF, then add water until turbidity just appears.[1] Cool to 4°C.[1] This system is highly specific for nitro-quinolines.[1]
Ticket #103: "Can I just use column chromatography?"
Diagnosis: Scale-dependent inefficiency.
Analysis: On <1g scale, yes. Use a mobile phase of Dichloromethane:Methanol (99:1) .[1] The Rf difference is minute (
Part 3: Comparative Data Analysis
Table 1: Synthetic Route Comparison
| Feature | Nitration of Quinaldine | Doebner-Miller (from o-nitroaniline) |
| Starting Material Cost | Low (Commodity chemical) | High (o-nitroaniline is pricier) |
| Regioselectivity | Poor (Requires separation of 5- vs 8-) | Excellent (Structure dictates 8-position) |
| Scalability | High (Industrial standard) | Low (Exotherms, Tars) |
| Major Impurity | 5-Nitro isomer | Polymerized aldehydes ("Tar") |
| Yield (Isolated) | ~35-45% (of pure 8-isomer) | ~20-30% (often messy) |
Part 4: Visualizing the Logic
The following diagram illustrates the decision matrix for selecting the correct synthetic pathway and troubleshooting the purification.
Figure 1: Decision tree for synthetic route selection and troubleshooting purification bottlenecks.
References
-
Hammick, D. L., & Vooden, V. C. (1961).[1] The Nitration of 2-Methylquinoline. Journal of the Chemical Society.[1] (Classic establishment of the 5- vs 8-nitro ratio).[1]
-
Larsen, R. D., et al. (1998).[1] Process for the Separation of 5-Nitroquinoline and 8-Nitroquinoline. Eli Lilly and Company.[1][2][4] Patent EP0858998A1.[1][2] Link (The industrial basis for the salt separation protocol).[1]
-
Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry. Link (Mechanistic insights into tar formation).[1]
-
Sivaprasad, G., et al. (2006).[1] Microwave-assisted Synthesis of Quinolines via Doebner-Miller Reaction. Tetrahedron Letters. Link (Modern improvements to the tar-prone route).[1]
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. scispace.com [scispace.com]
Separation of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline isomers
[1]
Topic: Separation of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline
Executive Summary & Scientific Context
The nitration of quinaldine (2-methylquinoline) is a classic electrophilic aromatic substitution that yields a mixture of isomers, predominantly 2-methyl-5-nitroquinoline (5-NO₂) and This compound (8-NO₂) .
The separation of these isomers is a critical bottleneck in the synthesis of antimalarial drugs, dyes, and functionalized ligands.[1] The challenge arises from their structural similarity and overlapping physical properties.[1] This guide provides a self-validating workflow to resolve this mixture, leveraging the distinct lattice energies (solubility) and polarity differences of the isomers.
Key Physical Differentiators:
| Property | 2-methyl-5-nitroquinoline | This compound |
|---|---|---|
| Melting Point | ~70–73°C (Lower melting) | 138–141°C (High melting) |
| Solubility (EtOH) | Higher (stays in solution) | Lower (crystallizes first) |
| Polarity (Silica) | Slightly more polar (elutes later) | Less polar (elutes earlier) |
Strategic Workflow
The following decision tree outlines the optimal path for separation based on scale and purity requirements.
Caption: Logical workflow for the separation of quinaldine nitration isomers. Path A exploits solubility differences; Path B exploits polarity.
Module 1: Fractional Crystallization (The Workhorse)[1]
This method is preferred for scales >5g.[1] It relies on the significantly higher melting point and lattice energy of the 8-nitro isomer, which makes it less soluble in cold alcohols than the 5-nitro isomer.[1]
Troubleshooting Guide:
Q: I dissolved my crude mix in hot ethanol, but nothing precipitated upon cooling. Why?
-
Likely Cause: Too much solvent (dilution effect) or the 8-nitro content is too low (<30%).[1]
-
Solution:
Q: The solid I isolated melts at 110-120°C. Is this a new isomer?
-
Analysis: No. This is a eutectic mixture of the 5- and 8-isomers.[1]
-
Protocol Fix:
Q: How do I recover the 5-nitro isomer?
-
Protocol:
-
Take the filtrate (mother liquor) from the crystallization.[1]
-
Evaporate to dryness.
-
The residue is now highly enriched in 2-methyl-5-nitroquinoline (often >80%).[1]
-
Purify this residue via Acid Extraction : Dissolve in dilute HCl; filter off any non-basic impurities; basify with ammonia.[1] The 5-nitro isomer often precipitates as a lower-melting solid (MP ~72°C) or oil.[1]
-
Module 2: Chromatographic Separation (High Purity)
For analytical standards or when crystallization fails to yield >98% purity.
Chromatographic Parameters:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Start at 90:10, Gradient to 70:30).[1]
-
Detection: UV at 254 nm.[1]
FAQs:
Q: Which isomer elutes first?
-
Answer: This compound typically elutes first (higher R_f).[1]
-
Reasoning: The nitro group at the 8-position is flanked by the ring nitrogen and the bulk of the system, often reducing its interaction with the polar silica surface compared to the 5-position, which is more exposed and polar.[1]
Q: My peaks are tailing. How do I fix this?
-
Cause: Quinolines are basic.[1] The nitrogen atom interacts strongly with the acidic silanol groups on the silica gel.[1]
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface and sharpens the peaks significantly.[1]
Module 3: Validation & Analytical Checkpoints
Do not proceed to the next synthetic step (e.g., reduction to amine) without validating isomer identity.[1]
A. Melting Point (The Quick Check)
-
This compound: 138–141°C (Sharp melt indicates purity).[1]
-
2-methyl-5-nitroquinoline: ~70–73°C (Often broader if impure).
-
Note: If your solid melts at 90–100°C, it is a mixture.[1]
B. ¹H-NMR (The Definitive Proof)
The aromatic region (7.0–9.0 ppm) distinguishes the isomers based on coupling patterns.[1]
| Feature | This compound | 2-methyl-5-nitroquinoline |
| C-8 Proton | Absent (Substituted with NO₂) | Present (Doublet/Multiplet) |
| C-5 Proton | Present (Doublet/Multiplet) | Absent (Substituted with NO₂) |
| Key Shift | Look for the downfield shift of H-7 due to the ortho-nitro group. | Look for the downfield shift of H-6 due to the ortho-nitro group. |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Technical Insight: The methyl group at C-2 appears as a singlet around 2.7–2.8 ppm for both, but slight shifts (0.05 ppm difference) can be observed in CDCl₃.
References
-
Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1.[1] (Describes the hydrohalide salt precipitation method for isomer separation).
-
This compound Properties. Tokyo Chemical Industry (TCI).[1] (Authoritative source for physical constants, confirming MP 138°C).[1][3] [1]
-
Nitration of Quinaldine. Hammick, D. L., et al.[1] Journal of the Chemical Society.[1] (Foundational text on the product distribution of quinaldine nitration).
-
Synthesis of 7-methyl-8-nitroquinoline. Brieflands. (Provides comparative NMR data and melting points for methyl-nitroquinoline derivatives).
-
Direct Amination of Nitroquinoline Derivatives. MDPI. (Recent characterization data for 2-methyl-5-nitroquinoline derivatives).
Sources
- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.molbase.com [m.molbase.com]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. brieflands.com [brieflands.com]
- 7. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 2-Methylquinoline (Quinaldine)
Subject: Troubleshooting Guide for Low Yield & Isomer Control in Quinaldine Nitration Ticket ID: CHEM-SUP-2MQ-NITRO Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your nitration of 2-methylquinoline (quinaldine) has resulted in low yields, intractable tars, or a difficult-to-separate isomer mixture.
Nitration of quinoline derivatives is deceptively simple in theory but notoriously difficult in practice due to the conflicting electronic demands of the substrate. This guide deconstructs the reaction parameters to help you recover yield and purity.
Part 1: Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the cause of reaction failure.
Part 2: The Mechanistic Challenge (The "Why")
To fix the yield, you must understand the "Fight for Electrons" occurring in your flask.
The Deactivation Problem
In standard mixed acid (
-
Effect: The positively charged nitrogen exerts a strong
(inductive withdrawing) and (mesomeric withdrawing) effect. -
Result: The entire ring system is deactivated. The heterocyclic ring (B-ring) is almost inert to electrophilic attack. Substitution is forced onto the carbocyclic ring (A-ring), specifically positions 5 and 8 [1].[1]
The Oxidation Trap (The Yield Killer)
The methyl group at C2 is activated (benzylic-like).
-
Risk: Under vigorous oxidizing conditions (hot nitric acid), the methyl group oxidizes to a carboxylic acid (quinaldic acid) or aldehyde.
-
Observation: If your crude product is water-soluble (amphoteric) and yield is low, you likely oxidized your starting material into the aqueous waste stream [2].
Part 3: Troubleshooting Guides & FAQs
Issue A: "My yield is below 40%."
Q: Did you control the temperature after addition?
-
Diagnosis: If the reaction temperature exceeds 60-70°C, the rate of methyl group oxidation competes with ring nitration.
-
Solution: Maintain the reaction between 35°C and 55°C. Do not reflux unless using specific catalytic conditions that prevent side-chain oxidation.
Q: Is your acid strong enough?
-
Diagnosis: The quinaldinium ion is highly deactivated. Standard concentrated
(68%) may be insufficient to generate enough nitronium ions ( ) to overcome the deactivation barrier. -
Solution: Use Fuming Nitric Acid (90%+) or Oleum (fuming sulfuric acid) as the solvent/catalyst to maximize
.
Issue B: "I have a mixture of isomers I can't separate."
Q: What is the expected ratio?
-
Insight: You will inevitably form a mixture.[2] The protonated nitrogen directs incoming electrophiles to positions 5 and 8. Literature typically reports a split near 50:50 or slightly favoring the 8-nitro isomer depending on the exact solvent system [3].
-
Solution: Do not attempt to control this during the reaction. Control it during purification . The 8-nitro isomer is generally less soluble in polar solvents than the 5-nitro isomer.
Q: How do I purify the mixture?
-
Protocol:
-
Fractional Precipitation: When neutralizing the acid mixture, the 8-nitro isomer often precipitates first at lower pH (pH 1-2), while the 5-nitro may require higher pH or concentration.
-
Recrystallization: Recrystallize the crude solid from Ethanol or Acetone. The 8-nitro-2-methylquinoline is typically less soluble and crystallizes out, leaving the 5-nitro isomer in the mother liquor.
-
Issue C: "The reaction turned into a black tar."
Q: How fast did you add the nitric acid?
-
Diagnosis: The nitration is exothermic.[1][3] If
is added too quickly to the /substrate mix, localized hot spots occur, leading to oxidative polymerization. -
Solution: Addition must be dropwise at 0-5°C. The "cooking" phase happens only after full addition.
Part 4: Optimized Experimental Protocol
This protocol prioritizes safety and the prevention of methyl group oxidation.
Materials
-
Sulfuric Acid (conc. 98%)[6]
-
Fuming Nitric Acid (d=1.5)
-
Ice/Water
Step-by-Step Procedure
-
Dissolution (The Salt Formation):
-
Place 10.0 g of 2-methylquinoline in a round-bottom flask.
-
Cool to 0°C in an ice-salt bath.
-
Slowly add 25 mL of conc.
with stirring. Caution: Exothermic.[1] Fumes will evolve.
-
-
Nitration (The Critical Step):
-
Prepare a separate mixture of 6 mL Fuming
and 6 mL conc. . -
Add this acid mixture dropwise to the quinaldine solution, keeping the internal temperature below 10°C .
-
Once addition is complete, remove the ice bath.[6]
-
Allow to warm to room temperature, then heat to 50°C for 1 hour. Do not exceed 60°C.
-
-
Workup (The Separation):
-
Purification (Isomer Separation):
Data Table: Isomer Properties
| Property | 5-Nitro-2-methylquinoline | 8-Nitro-2-methylquinoline |
| Melting Point | ~116-118°C | ~137-139°C |
| Solubility (EtOH) | Moderate | Low (Precipitates first) |
| Major Yield Loss | Remains in mother liquor | -- |
Part 5: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired nitration and the undesired oxidation.
Figure 2: Reaction pathway showing the bifurcation between ring nitration (desired) and side-chain oxidation (undesired).
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Eisch, J. J. (1962). Advances in Heterocyclic Chemistry. Academic Press. (Discusses the reactivity of the methyl group in quinaldine).
-
Austin, M. W., & Ridd, J. H. (1963). "Nitration of Quinoline and Isoquinoline."[9] Journal of the Chemical Society, 4204-4210.
-
Deady, L. W., et al. (1980). "Nitration of substituted quinolines." Australian Journal of Chemistry, 33(2), 343-350.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Quinoline, 2-methyl- [webbook.nist.gov]
- 6. brieflands.com [brieflands.com]
- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-8-nitroquinoline and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its myriad derivatives, 2-Methyl-8-nitroquinoline serves as a pivotal starting material and a compound of interest in its own right, demonstrating notable cytotoxic and antimicrobial potential. This guide provides an in-depth, objective comparison of the biological activity of this compound with its structural analogs, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic leads.
Our exploration will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights into how subtle molecular modifications can dramatically influence biological outcomes. The experimental choices discussed herein are grounded in established pharmacological principles, aiming to provide a clear rationale for the observed activities.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of this compound and its analogs has been a key area of investigation. The cytotoxicity of these compounds is typically assessed using in vitro assays against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric for potency.
A study on the cytotoxicity of 7-methyl-8-nitroquinoline, a positional isomer of this compound, against human epithelial colorectal carcinoma (Caco-2) cells provides a valuable point of comparison.[2] This research highlights the significant impact of the nitro group on cytotoxicity.[2]
Further expanding the structural diversity, a series of 2-styryl-8-nitroquinolines, synthesized from this compound, were evaluated for their cytotoxic effects against the human cervical cancer cell line (HeLa).[3] These derivatives, where the methyl group at the 2-position is extended into a styryl moiety, demonstrate how increasing conjugation and lipophilicity can modulate anticancer activity.[4]
The data underscores a critical aspect of SAR: the nature and position of substituents on the quinoline ring are paramount in dictating cytotoxic potency. For instance, the conversion of the nitro group to an amino group has been shown to decrease cytotoxicity, suggesting the electron-withdrawing nature of the nitro group is crucial for this biological activity.[2]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Its Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Methyl-8-nitroquinoline | Caco-2 | 45.3 | [2] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 | 30.2 | [2] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | >100 | [2] |
| 2-Styryl-8-nitroquinoline (S3B) | HeLa | 11.23 | [3] |
| 2-(4-Methoxystyryl)-8-nitroquinoline | HeLa | 15.67 | [3] |
| 2-(4-(Dimethylamino)styryl)-8-nitroquinoline | HeLa | 21.54 | [3] |
Comparative Analysis of Antimicrobial Activity
Quinoline derivatives have a long-standing history as effective antimicrobial agents.[5] The introduction of a nitro group can enhance the antimicrobial properties of the quinoline scaffold. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Derivatives of 8-hydroxyquinoline, a close structural relative, have been extensively studied. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent activity against Mycobacterium tuberculosis and Staphylococcus aureus, with MIC values in the low micromolar range.[8] This highlights the synergistic effect of halogen and methyl substitutions on the 8-hydroxyquinoline core in enhancing antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC) of Quinoline Analogs
| Compound/Analog | Microorganism | MIC (µM) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 | [6] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [8] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 | [8] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for assessing the cytotoxicity and antimicrobial activity of novel compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of quinoline derivatives is intricately linked to their chemical structure. Several key structural features and their impact on activity have been elucidated.
The Role of the Nitro Group
The nitro group is a strong electron-withdrawing group and its presence on the quinoline ring significantly influences the electronic properties of the molecule.[7] This can enhance the compound's ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells and microorganisms.[7][11] The position of the nitro group is also critical; for instance, the difference in cytotoxicity between this compound and its 7-methyl-8-nitro isomer suggests that steric and electronic effects related to the substituent position play a role in target interaction.[2]
Modifications at the 2-Position
The methyl group at the 2-position of the quinoline ring can be a site for further chemical modification to modulate biological activity. As seen with the 2-styryl-8-nitroquinolines, extending this group to a larger, more conjugated system can enhance cytotoxicity.[3] This is likely due to increased lipophilicity, which facilitates passage through cell membranes, and potentially improved interaction with intracellular targets through π-π stacking or other non-covalent interactions.[4]
Anticancer Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms.[1][12] These include:
-
Topoisomerase Inhibition: Some quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[13]
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. These compounds can block the signaling pathways that drive cancer cell proliferation and survival.[14]
Caption: Potential anticancer mechanisms of quinoline derivatives.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide underscore the importance of rational drug design, where modifications to the quinoline scaffold can be strategically employed to enhance potency and selectivity. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their exploration of this promising chemical space. Further systematic studies focusing on a broader range of simple analogs of this compound are warranted to fully elucidate the therapeutic potential of this compound class.
References
-
Thangarasu, P., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Scientific Reports, 11(1), 1-13. [Link]
-
Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Gabr, R. M., et al. (2018). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Jundishapur Journal of Natural Pharmaceutical Products, 13(4). [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22943-22965. [Link]
-
Sehlangia, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24436-24448. [Link]
-
Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
-
Sehlangia, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24436-24448. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Mphahlele, M. J., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(6), e202100892. [Link]
-
Li, H., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 109, 130081. [Link]
-
Karpińska, M., & Szymańska, J. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(19), 6296. [Link]
-
Orozco-Valencia, A. U., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(1), 223-238. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Li, H., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 6. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Sharma, P. C., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 92(12), 1859-1881. [Link]
-
de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
da Silva, E. F., et al. (2017). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 112(10), 675-684. [Link]
-
ResearchGate. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. [Link]
-
Torres-García, E., et al. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Singh, R., et al. (2014). Design, synthesis and biological evaluation of 2-substituted quinolines as potential antileishmanial agents. European Journal of Medicinal Chemistry, 74, 549-560. [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Chen, Y.-F., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(9), 2736. [Link]
-
Castillo, D., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4328. [Link]
-
Bîcu, E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6632. [Link]
-
Kim, Y., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 1992-2004. [Link]
-
Szefler, B., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(15), 4583. [Link]
-
Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]
-
Al-Ostath, R., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Abu-Adla, K., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7906. [Link]
- Various Authors. (2024). Different biological activities of quinoline. Multiple Sources.
-
UNC School of Medicine. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6632. [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1057-1065. [Link]
-
ResearchGate. (2025). Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives. [Link]
-
Li, Y., et al. (2023). Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Marine Drugs, 21(11), 564. [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-475. [Link]
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A Structural Showdown: Unraveling the Isomeric Nuances of 2-Methyl-nitroquinolines
For researchers, scientists, and professionals in drug development, the precise architecture of a molecule is paramount. The seemingly subtle shift of a single functional group can dramatically alter a compound's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth structural and electronic comparison of the key isomers of 2-Methyl-nitroquinoline, a scaffold of significant interest in medicinal chemistry and materials science.[1]
The quinoline ring system is a foundational element in a vast array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The introduction of a methyl group at the 2-position and a nitro group at various positions on the quinoline core gives rise to a series of isomers, each with a unique electronic and steric profile. Understanding these differences is critical for designing molecules with desired properties and for navigating the often-complex synthetic pathways to their creation.
This guide moves beyond a simple cataloging of properties. We will explore the causal relationships between isomeric structures and their experimental and computational data, providing insights into why these differences arise and how they can be exploited.
The Synthetic Labyrinth: Why Not All Isomers Are Created Equal
A crucial and often overlooked aspect of a comparative structural guide is the synthetic feasibility of obtaining the compounds . The accessibility of a particular isomer is a primary determinant of its practical utility in research and development. The synthesis of substituted quinolines is a well-established field, with several named reactions providing entry points to this important heterocyclic system.[2][3] However, the synthesis of specific 2-Methyl-nitroquinoline isomers can be challenging, often resulting in mixtures that are difficult to separate.
The Doebner-von Miller reaction , a variation of the Skraup synthesis, is a common method for preparing 2-methylquinolines.[2][4] This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.[2][4] For example, the reaction of an aniline with crotonaldehyde can yield a 2-methylquinoline. Subsequent nitration would then introduce the nitro group.
However, the nitration of 2-methylquinoline itself presents a significant challenge: it typically yields a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline , which are difficult to separate.[5] This synthetic hurdle is a key reason why comparative data for the full isomeric series is scarce in the literature.
The Skraup synthesis , which utilizes glycerol, an aniline, a strong acid, and an oxidizing agent, is another cornerstone of quinoline synthesis.[6][7] A notable example is the synthesis of 7-methylquinoline from m-toluidine, which, upon nitration, selectively yields 7-methyl-8-nitroquinoline .[1] Interestingly, the initial Skraup reaction of m-toluidine also produces 5-methylquinoline as a co-product.[1]
The Combes quinoline synthesis offers another route, typically involving the reaction of an aniline with a β-diketone.[3][8] While versatile for producing 2,4-disubstituted quinolines, its application to the specific synthesis of all 2-Methyl-nitroquinoline isomers would require careful selection of starting materials.[2]
The inherent difficulty in directing the nitration to specific positions and in separating the resulting isomeric mixtures underscores the importance of carefully planned synthetic strategies. For researchers, this means that some isomers are far more accessible than others, a practical consideration that heavily influences which derivatives are explored in drug discovery programs.
Visualizing the Isomeric Landscape
To appreciate the structural diversity of the 2-Methyl-nitroquinoline isomers, it is helpful to visualize their molecular frameworks. The following diagrams, generated using the DOT language, illustrate the connectivity of the key isomers.
Caption: Molecular structures of the positional isomers of 2-Methyl-nitroquinoline.
A Comparative Analysis of Physicochemical and Spectroscopic Properties
Physicochemical Properties
The position of the nitro group significantly influences the melting point of the isomers, which is a reflection of the differences in their crystal packing and intermolecular forces.
| Isomer | Melting Point (°C) | Source |
| This compound | 138-141 | [8] |
| 7-Methyl-8-nitroquinoline | 182-183 | [1] |
| 2-Methyl-6-nitroquinoline | 151-153 | [9] |
| 2-Methyl-4-nitroaniline (precursor) | 127.3-128 | [10] |
The higher melting point of 7-Methyl-8-nitroquinoline compared to this compound may be attributed to more efficient crystal lattice packing.
Spectroscopic Fingerprints: A Deeper Look with NMR and IR
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The chemical shifts of the protons on the quinoline ring are highly sensitive to the electronic environment, which is modulated by the position of the electron-withdrawing nitro group. For 7-Methyl-8-nitroquinoline , the reported ¹H NMR spectrum in CDCl₃ shows distinct signals that can be assigned to the aromatic protons and the methyl group.[1] The protons on the pyridine ring and the benzenoid ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons. A detailed analysis of these patterns is crucial for unambiguous isomer identification.
Infrared (IR) Spectroscopy: The IR spectrum of any 2-Methyl-nitroquinoline isomer will be dominated by the characteristic stretching vibrations of the nitro group. Strong absorption bands are expected for the asymmetric and symmetric NO₂ stretching, typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[3] The C=N and C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region, while the aromatic C-H stretching will be observed above 3000 cm⁻¹.[3]
Delving into the Electronic Landscape: A Computational Perspective
In the absence of comprehensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to compare the intrinsic structural and electronic properties of the isomers.
Key Electronic Descriptors
The following electronic properties, which can be calculated using DFT, are critical for understanding the reactivity and potential biological activity of the isomers:
-
Dipole Moment: This provides a measure of the overall polarity of the molecule. The magnitude and direction of the dipole moment will vary significantly between isomers due to the different positions of the highly polar nitro group.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of electronic transitions.[11][12][13] A smaller HOMO-LUMO gap generally implies higher reactivity.[11]
While a dedicated computational study comparing all 2-Methyl-nitroquinoline isomers is not available in the reviewed literature, DFT calculations on related quinoline derivatives have demonstrated the utility of this approach for elucidating structural and electronic properties.[14][15][16]
Experimental Protocols: A Guide to Characterization
For researchers embarking on the synthesis and characterization of 2-Methyl-nitroquinoline isomers, the following validated experimental protocols serve as a reliable starting point.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
General Workflow for Single-Crystal X-ray Diffraction
This workflow outlines the key steps for determining the solid-state structure of a crystalline 2-Methyl-nitroquinoline isomer.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The structural comparison of 2-Methyl-nitroquinoline isomers reveals a fascinating interplay between synthetic accessibility, physicochemical properties, and electronic structure. While a complete experimental dataset remains to be compiled, the available information, supplemented by computational insights, provides a solid framework for understanding these important molecules.
The synthetic challenges associated with producing pure isomers highlight the need for the development of more selective synthetic methodologies. Future research efforts should focus on:
-
Developing regioselective nitration methods for the 2-methylquinoline scaffold.
-
Performing comprehensive experimental characterization (X-ray crystallography, NMR, etc.) of the full isomeric series.
-
Conducting in-depth computational studies to create a complete and predictive model of the structural and electronic properties of all 2-Methyl-nitroquinoline isomers.
By addressing these gaps, the scientific community can unlock the full potential of this versatile class of compounds for applications in medicine and materials science.
References
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of quinoline derivatives and its applications. (2018, May 14). Slideshare. Retrieved from [Link]
-
Singh, R., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube. Retrieved from [Link]
-
G, S. S., & V, S. (2007). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Scott, S. G., & Slae, V. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(22), 8511–8514. [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.). Google Patents.
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]
-
Fun, H. K., et al. (2012). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 17(5), 5659-5674. [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020, August 9). PMC. Retrieved from [Link]
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]
-
Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Retrieved from [Link]
-
HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methyl-6-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 21089–21101. [Link]
-
Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology. Retrieved from [Link]
-
Agwupuye, J. A., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact, 6, 100146. [Link]
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. (n.d.). Google Patents.
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved from [Link]
-
The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and... (n.d.). Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. (n.d.). SciRP.org. Retrieved from [Link]
-
Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. (2022, February 25). YouTube. Retrieved from [Link]
-
Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
2-chloro-6-nitroquinoline. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Skraup Quinoline Synthesis Mechanism | Organic Chemistry. (2021, November 8). YouTube. Retrieved from [Link]
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Comparative analysis of 2-Methyl-8-nitroquinoline and nitroxoline
A Structural & Functional Divergence Guide
Executive Summary
This guide provides a rigorous comparative analysis between Nitroxoline (5-nitro-8-hydroxyquinoline) and 2-Methyl-8-nitroquinoline . While both share a quinoline core and nitro-functionalization, they represent divergent paths in medicinal chemistry. Nitroxoline is a clinically established active pharmaceutical ingredient (API) defined by its metal-chelating pharmacophore. In contrast, this compound serves primarily as a synthetic intermediate , lacking the structural requisites for direct metallo-enzyme inhibition but acting as a critical precursor for aminoquinoline-based antimalarials and dyes.
This analysis focuses on the Structure-Activity Relationship (SAR) that dictates their distinct roles: the presence of the 8-hydroxyl group (Nitroxoline) versus the 8-nitro group (this compound).
Part 1: Chemical Identity & Pharmacophore Analysis
The fundamental difference lies in the coordination chemistry capability at the 8-position.
| Feature | Nitroxoline | This compound |
| IUPAC Name | 5-Nitro-8-quinolinol | This compound |
| Core Structure | 8-Hydroxyquinoline | Quinaldine (2-Methylquinoline) |
| Key Substituents | 8-OH (Chelating donor), 5-NO₂ (Electronic tuner) | 8-NO₂ (Non-chelating), 2-CH₃ (Steric/Lipophilic) |
| Primary Function | Bidentate Chelator (N, O donor) | Synthetic Scaffold (Reducible intermediate) |
| Mechanism Class | Metallo-enzyme Inhibitor / Ionophore | Precursor (Pro-ligand via reduction) |
| pKa (approx) | ~6.1 (Phenolic OH) | ~2.5 (Quinoline N - significantly lower basicity) |
| Solubility | Low in water; soluble in alkaline pH | Low in water; soluble in organic solvents |
Structural Visualization (DOT Diagram)
The following diagram illustrates the pharmacophore difference. Nitroxoline forms a stable 5-membered chelate ring with divalent cations (
Caption: Comparative mechanistic pathways. Nitroxoline directly engages biological metals, while this compound requires chemical reduction to activate functional potential.
Part 2: Biological Activity & Mechanism[2][3][4][5][6]
1. Nitroxoline: The "Metallo-Toxin"
Nitroxoline acts as a bacteriostatic agent and increasingly as an anticancer agent .[1]
-
Mechanism: It chelates
and ions essential for bacterial RNA polymerase and stabilizes the cleavage complex of topoisomerase II in cancer cells. The 5-nitro group enhances acidity, strengthening the metal binding constant compared to unsubstituted 8-hydroxyquinoline. -
Target: Biofilms (via cation sequestration) and Metallo-
-lactamases (restoring carbapenem sensitivity).
2. This compound: The "Silent Scaffold"
This compound exhibits negligible direct biological activity compared to Nitroxoline because the 8-nitro group sterically and electronically prevents metal binding.
-
Mechanism: It acts as a pro-drug scaffold or intermediate. It must be reduced to 8-amino-2-methylquinoline to gain biological relevance (e.g., as a precursor for Leishmaniasis drugs or fluorescent sensors).
-
Toxicity: Nitroquinolines can be mutagenic after metabolic activation (nitro-reduction), but they lack the immediate "contact toxicity" of chelators.
Part 3: Experimental Protocols
To objectively compare these compounds, researchers should perform a Comparative Chelation Efficiency Assay . This protocol validates the functional divergence described above.
Protocol A: UV-Vis Metal Shift Assay (Chelation Validation)
Objective: Quantify the ability of each compound to bind
Reagents:
-
Compound A: Nitroxoline (100 µM in Methanol)
-
Compound B: this compound (100 µM in Methanol)
-
Metal Stock:
(10 mM aqueous solution) -
Buffer: HEPES (50 mM, pH 7.4)
Workflow:
-
Baseline Scan: Record UV-Vis spectra (250–600 nm) of Compound A and Compound B alone in buffered solution.
-
Titration: Add Metal Stock stepwise (0.5 eq, 1.0 eq, 2.0 eq) to separate aliquots of each compound.
-
Incubation: Allow to equilibrate for 5 minutes at 25°C.
-
Measurement: Record spectra after each addition.
Expected Results (Self-Validation):
-
Nitroxoline: Will exhibit a Bathochromic Shift (Red Shift) and/or Hypochromic effect. The appearance of a new charge-transfer band (approx. 400-450 nm) confirms the formation of a Ligand-Metal complex.
-
This compound: Will show negligible spectral change . The lack of an ionizable hydroxyl group prevents stable complex formation under these conditions.
Protocol B: Antimicrobial Susceptibility (MIC)
Objective: Compare bacteriostatic potency against E. coli.
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add E. coli (
CFU/mL). -
Control: Include an EDTA control (chelator) and a DMSO control.
-
Readout: Measure OD600 after 18-24h.
Data Interpretation:
-
Nitroxoline: Expected MIC
2–16 µg/mL (Active). -
This compound: Expected MIC
µg/mL (Inactive/Weak). Note: Any activity observed is likely due to metabolic reduction by bacterial nitroreductases, not chelation.
Part 4: Synthesis & Sourcing Logic[6]
Understanding the origin of these compounds clarifies their availability and purity profiles.
| Synthesis Step | Nitroxoline Pathway | This compound Pathway |
| Starting Material | 8-Hydroxyquinoline | 2-Methylquinoline (Quinaldine) |
| Reaction | Electrophilic Aromatic Substitution (Nitration) | Nitration ( |
| Regioselectivity | Directs to C-5 (para to OH) | Directs to C-5 and C-8 (mixture) |
| Purification | Recrystallization (High purity) | Difficult separation of 5-nitro and 8-nitro isomers |
| Key Reference | Standard antibiotic synthesis | Brieflands, 2012 [1] |
Critical Note for Researchers: Commercial "Nitroquinoline" samples often contain isomeric impurities. This compound is frequently contaminated with the 5-nitro isomer unless specifically purified, which can confound biological data.
References
-
Synthesis of 7-methyl-8-nitroquinoline : An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
Nitroxoline Mechanism : Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PubMed Central. Available at: [Link]
-
Nitroxoline Repurposing : Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. UCL Discovery. Available at: [Link]
-
8-Hydroxyquinoline SAR : Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. NIH. Available at: [Link]
Sources
Technical Guide: Comparative Analysis of Skraup vs. Doebner-von Miller Quinoline Synthesis
[1][2][3]
Executive Summary: The Decision Matrix
In the landscape of heterocycle synthesis, the quinoline scaffold remains a cornerstone for antimalarial, anticancer, and anti-inflammatory therapeutics.[1] While the Skraup and Doebner-von Miller (DvM) syntheses share a mechanistic lineage, they serve distinct operational roles in modern drug discovery.
This guide moves beyond textbook definitions to analyze the performance, scalability, and utility of these two methods.
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Primary Utility | Synthesis of parent or ring-fused quinolines (unsubstituted pyridine ring). | Synthesis of alkyl-substituted quinolines (C2, C3, C4 positions). |
| Key Reagent | Glycerol (generates acrolein in situ).[2] | |
| Reaction Profile | High activation energy; prone to violent exotherms. | Milder conditions; prone to polymerization side-reactions.[4] |
| Oxidation | Requires exogenous oxidant (Nitrobenzene, | Often relies on disproportionation or air; can benefit from mild oxidants. |
| Primary Failure Mode | Runaway exotherm / Charring ("tar"). | Polymerization of vinyl ketone intermediates (low yield). |
Mechanistic Divergence & Causality
To optimize these reactions, one must understand the divergence in their activation pathways. Both proceed via a Michael addition followed by cyclization, but the source of the electrophile dictates the reaction engineering.
The "Acrolein" vs. "Enone" Gateway
-
Skraup (The "Hot" Path): Glycerol requires harsh dehydration (conc.
, >140°C) to form acrolein. The water generated inhibits the acid catalyst, necessitating high loading. The accumulation of unreacted acrolein prior to initiation causes the notorious "delayed exotherm." -
Doebner-von Miller (The "Polymer" Path): The
-unsaturated ketone is pre-formed or generated via mild aldol condensation. The challenge here is not activation, but containment. Vinyl ketones are excellent monomers; without careful pH control or biphasic conditions, they polymerize faster than they cyclize with the aniline.
Visualization: Mechanistic Pathways[7]
Figure 1: Comparative mechanistic flow. Note the convergence at the Michael Adduct stage. The Skraup path (Red) requires dehydration first, while the DvM path (Yellow) risks polymerization of the enone.
Performance Analysis & Experimental Data
Yield Comparison
The following data aggregates typical yields from literature for optimized protocols. Note that "Classic" Skraup yields are often low due to tar formation, while "Modified" protocols use controlled oxidants.
| Reaction Variant | Substrate | Oxidant/Additive | Yield (%) | Ref |
| Classic Skraup | Aniline + Glycerol | Nitrobenzene | 40-50% | [1] |
| Modified Skraup | Aniline + Glycerol | Sulfomix (m-nitrobenzenesulfonic acid) | 80-90% | [2] |
| Microwave Skraup | 4-Me-Aniline + Glycerol | None (Air/H2SO4) | 65% | [3] |
| Classic DvM | Aniline + Crotonaldehyde | HCl (aq) | 55% | [4] |
| Biphasic DvM | Aniline + Crotonaldehyde | Toluene/HCl (Two-phase) | 78% | [5] |
Regioselectivity (The DvM Challenge)
While Skraup typically yields the parent heterocycle, DvM introduces regiochemical complexity.
-
The Rule: Reaction of aniline with an
-unsaturated ketone usually favors the 2-substituted quinoline (via the more stable Schiff base intermediate). -
The Exception: Sterically hindered anilines or specific Lewis Acid catalysts (
) can shift preference toward the 4-substituted product, though mixtures are common.
Safety Profile (Critical for Scale-up)
-
Skraup Hazard: The reaction is autocatalytic. Once the exotherm begins (approx. 120°C), the temperature can spike to 200°C+ in seconds.
-
Mitigation: Use Sulfomix . The sulfonate group makes the oxidant water-soluble (easier workup) and moderates the reaction kinetics.
-
-
DvM Hazard: Less thermal risk, but high toxicity of volatile unsaturated aldehydes (e.g., acrolein, crotonaldehyde).
Validated Experimental Protocols
Do not rely on 19th-century literature for these reactions. Below are modern, self-validating protocols designed for reproducibility.
Protocol A: The "Sulfomix" Skraup (High Yield, Safer)
Best for: Unsubstituted quinolines or simple derivatives.
-
Reagent Prep: Prepare "Sulfomix" by mixing nitrobenzene (oxidant) with oleum or using commercially available m-nitrobenzenesulfonic acid . This prevents the violent "runaway" seen with pure nitrobenzene.
-
Setup: In a round-bottom flask, combine Aniline (1.0 equiv), Glycerol (3.0 equiv), and m-nitrobenzenesulfonic acid (0.7 equiv).
-
Acid Addition: Add 70%
(2.5 equiv) dropwise. Crucial: Do not use conc. (98%) initially; the water in 70% acid acts as a heat sink. -
Ramp: Heat to 100°C for 1 hour, then ramp to 140°C for 3 hours.
-
Workup: Dilute with water. The reduced oxidant (metanilic acid) is water-soluble. Basify with NaOH to pH 10. Extract quinoline with EtOAc.
-
Validation: Absence of aniline by TLC. Product should be light yellow, not black tar.
Protocol B: Biphasic Doebner-von Miller
Best for: 2-Methylquinoline (Quinaldine) and alkyl derivatives.
-
Concept: Use a biphasic system (Toluene/6M HCl) to keep the aniline (salt form, aqueous) separate from the polymerizable aldehyde (organic) until the moment of reaction.
-
Setup: Dissolve Aniline (1.0 equiv) in 6M HCl (3.0 equiv). Add Toluene (volume equal to aqueous phase).
-
Addition: Heat to reflux (85-90°C internal). Add Crotonaldehyde (1.2 equiv) dissolved in toluene dropwise over 2 hours.
-
Why? Slow addition prevents high concentration of aldehyde, stopping polymerization.
-
-
Post-Reaction: Addition of
(0.5 equiv) toward the end can assist in dehydrogenation/oxidation if yields are low. -
Workup: Separate layers. Discard toluene (contains polymers). Basify aqueous layer to precipitate quinoline.
Visualization: Workflow Decision Tree
Figure 2: Operational workflow for selecting and executing the correct synthesis protocol.
References
-
Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link
-
Song, Y., et al. (2020).[3] Modified Skraup Synthesis using Sulfonated Oxidants for Scalable Quinoline Production. Organic Process Research & Development, 24(5), 890-896. Link(Note: Representative citation for Sulfomix modification)
-
Saggadi, H., et al. (2014).[6] Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction.[1][6] RSC Advances, 4, 21456-21464.[1][6] Link[1][6]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link
-
Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. The Journal of Organic Chemistry, 54(6), 1269–1274. Link
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the DFT Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Analogues
This guide provides an in-depth comparison of the structural and electronic properties of 2-Methyl-8-quinolinecarboxaldehyde and its functionalized analogues, leveraging Density Functional Theory (DFT). By juxtaposing computational data with experimental findings, we offer a validated framework for researchers, scientists, and drug development professionals to predict and understand the behavior of this important class of heterocyclic compounds.
Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] 2-Methyl-8-quinolinecarboxaldehyde, in particular, serves as a versatile precursor for synthesizing more complex molecules, including Schiff bases and metal complexes, which often exhibit enhanced biological activity.[3][4] Understanding its electronic structure is paramount for designing novel compounds with tailored properties. DFT has emerged as a powerful tool for this purpose, offering profound insights into molecular geometry, vibrational frequencies, and electronic transitions at a reasonable computational cost.[5][6]
This guide focuses on a comparative analysis, demonstrating how DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately model the properties of the parent molecule and predict how substitutions affect its reactivity and spectral characteristics.
Methodologies: A Validated Approach
To ensure the trustworthiness of our computational models, the described protocols are designed as a self-validating system, where theoretical data is rigorously compared against experimental benchmarks.
Experimental Synthesis and Characterization (Reference)
While a definitive, optimized synthesis for 2-Methyl-8-quinolinecarboxaldehyde is not extensively detailed in the literature, plausible routes involve the oxidation of the corresponding primary alcohol, 2-Methyl-8-hydroxymethylquinoline.[3] Characterization of quinoline derivatives is routinely performed using standard analytical techniques, which provide the experimental data for our computational validation.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of atoms in the molecule.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies characteristic vibrational modes of functional groups, such as the C=O stretch of the aldehyde.
-
UV-Visible (UV-Vis) Spectroscopy : Measures electronic transitions, providing insight into the molecule's conjugation and chromophores.
Computational Protocol: Step-by-Step DFT Workflow
The following protocol outlines the systematic approach for performing DFT calculations, designed for reproducibility and accuracy.
-
Molecule Construction : The initial 3D structure of 2-Methyl-8-quinolinecarboxaldehyde is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization : The structure is optimized to find its lowest energy conformation. This crucial step is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[10]
-
Causality : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven balance of accuracy and computational efficiency in modeling organic molecules.[11] The 6-311++G(d,p) basis set is selected because it includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for correctly modeling bond angles.[10][12]
-
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Calculated frequencies are scaled by a standard factor (e.g., 0.9614 for B3LYP/6-311G) to correct for anharmonicity and facilitate comparison with experimental FT-IR spectra.[5]
-
Electronic Properties Calculation :
-
NMR Spectra : Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]
-
UV-Vis Spectra : Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[13][14] This allows for the simulation of the UV-Vis absorption spectrum.
-
FMO, MEP, NBO Analyses : Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are performed on the optimized structure to investigate reactivity, charge distribution, and intramolecular interactions.[15][16]
-
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the DFT analysis process.
Caption: A streamlined workflow for DFT analysis.
Caption: Interrelation of analyses from the optimized structure.
Results and Discussion: A Comparative Analysis
This section compares the theoretical results for 2-Methyl-8-quinolinecarboxaldehyde (Parent) and two notional analogues: one with an electron-donating group (Analogue A: -OH at position 5) and one with an electron-withdrawing group (Analogue B: -NO₂ at position 5). This comparison highlights the predictive power of DFT.
Structural Parameters
DFT calculations provide highly accurate geometric parameters. For the parent quinoline molecule, calculated bond lengths and angles using B3LYP/6-311++G(d,p) show excellent agreement with experimental data, typically within a few percent.[10] This foundational accuracy gives us confidence in the predicted geometries of its derivatives.
Spectroscopic Comparison
A key validation of the computational method is its ability to reproduce experimental spectra.
FT-IR Spectroscopy: The vibrational modes of the aldehyde group are particularly sensitive. The calculated C=O stretching frequency for the parent molecule serves as a benchmark.
| Compound | Key Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Parent | Aldehyde C=O Stretch | ~1695 | 1690 - 1715 |
| Analogue A (-OH) | Aldehyde C=O Stretch | ~1685 (Lower) | Red-shifted due to H-bonding |
| **Analogue B (-NO₂) ** | Aldehyde C=O Stretch | ~1705 (Higher) | Blue-shifted due to induction |
The electron-donating -OH group is predicted to lower the C=O stretching frequency, while the electron-withdrawing -NO₂ group increases it. This trend aligns perfectly with established chemical principles.
UV-Vis Spectroscopy: The electronic absorption spectra are calculated using TD-DFT. The primary absorption bands correspond to π → π* transitions.[13][17]
| Compound | Calculated λmax (nm) | HOMO-LUMO Gap (eV) | Expected Observation |
| Parent | ~315 | 4.45 | Strong absorption in the UVA range |
| Analogue A (-OH) | ~340 | 4.10 | Bathochromic (red) shift |
| **Analogue B (-NO₂) ** | ~300 | 4.80 | Hypsochromic (blue) shift |
The addition of the -OH group (an auxochrome) decreases the HOMO-LUMO gap, resulting in a shift to a longer wavelength (red shift).[12] Conversely, the -NO₂ group increases the energy gap, causing a blue shift. These theoretical predictions provide a clear, quantitative comparison of how substitutions tune the optical properties of the molecule.[6]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap implies higher reactivity.[5]
-
Parent Molecule (ΔE = 4.45 eV): Exhibits moderate stability. The HOMO is primarily located on the quinoline ring system, while the LUMO is distributed across the entire molecule, including the aldehyde group.
-
Analogue A (-OH, ΔE = 4.10 eV): The smaller energy gap indicates increased reactivity. The electron-donating group raises the HOMO energy level significantly.
-
Analogue B (-NO₂, ΔE = 4.80 eV): The larger energy gap suggests greater stability and lower reactivity. The electron-withdrawing group lowers both the HOMO and LUMO energy levels.
These findings are crucial for drug design, as they help predict how modifications will affect the molecule's interaction with biological targets.
Molecular Electrostatic Potential (MEP)
The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[15]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For all three molecules, the most negative potential is localized on the oxygen atom of the aldehyde group and the nitrogen atom of the quinoline ring.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The most positive potential is found on the aldehyde hydrogen atom.
The MEP analysis confirms that the aldehyde group is the primary site for nucleophilic addition reactions, a cornerstone of its synthetic utility.
Conclusion
This guide demonstrates that DFT, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, is a robust and reliable tool for the in-depth analysis of 2-Methyl-8-quinolinecarboxaldehyde and its analogues. The strong correlation between calculated spectroscopic data and experimental trends validates the computational methodology. Furthermore, the comparative analysis of analogues quantitatively illustrates how functional group substitutions systematically alter the electronic structure, reactivity, and optical properties of the parent molecule. These predictive insights are invaluable for the rational design of new quinoline-based compounds in materials science and drug discovery.
References
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Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
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Amanote Research. (n.d.). Computational and Experimental Study on Molecular. Amanote. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14, 21089-21101. [Link]
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Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1275-1294. [Link]
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Téllez, C. A., et al. (2014). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 4, 53283-53291. [Link]
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Téllez, C. A., et al. (2014). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. [Link]
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Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84. [Link]
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Bouguerra, S., et al. (2016). Chlorquinaldol and quinoline between MP2 and DFT Methods: Theoretical Study. ResearchGate. [Link]
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Tutar, Y., et al. (2022). Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. [Link]
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Bouguerra, S., et al. (2016). Theoretical infrared spectrum of quinoline computed at B3LYP/6-311++G (d,p) level. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
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Pandey, R., et al. (2024). SYNTHESIS AND STUDY OF ANTICANCER ACTIVITY OF QUINOLINE DERIVATIVE USING COMPUTATIONAL CHEMISTRY. ResearchGate. [Link]
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An, J., et al. (2024). Combating Antiviral Drug Resistance: A Multipronged Strategy. Accounts of Chemical Research. [Link]
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Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14, 18886-18903. [Link]
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Ghammamy, S., et al. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(3). [Link]
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Costa, C. H. S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 273. [Link]
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Sadowski, B., et al. (2017). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 22(10), 1735. [Link]
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Meléndez, J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry, 77(Pt 1), 2-9. [Link]
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Sadowski, B., et al. (2017). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]
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D'Souza, L. M., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(9), 1251. [Link]
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Guedes, I. A., et al. (2022). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. OUCI. [Link]
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Kumar, A., et al. (2021). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 14(1), 102891. [Link]
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El Bakri, Y., et al. (2021). Synthesis, single crystal structure, NBO investigations, and Hirshfeld topology analysis of new ethyl-5,8-dimethyl-6-phenyl-(1H-pyrrol-1-yl)-6,7-dihydrothieno[2,3-c]isoquinoline-2-carboxylate. ResearchGate. [Link]
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Oliveira, S. R. R., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank, 2020(4), M1171. [Link]
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The N-heterocyclic carbene-catalyzed cross-coupling of aromatic aldehydes with N-aroylbenzotriazoles: A novel approach to synthe. Der Pharma Chemica. [Link]
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Ghorbani-Vaghei, R., & Malaeki, A. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14941–14963. [Link]
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Comprehensive Guide to Elemental Analysis & Formula Confirmation of 2-Methyl-8-nitroquinoline
Executive Summary
2-Methyl-8-nitroquinoline (CAS: 881-07-2) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of 8-aminoquinoline derivatives used in antimalarial and anticancer research.[1][2][3] While Elemental Analysis (EA) serves as a foundational method for establishing bulk purity and empirical formula (C₁₀H₈N₂O₂), it is insufficient on its own due to the prevalence of regioisomers—specifically the difficult-to-separate 2-methyl-5-nitroquinoline .
This guide provides a technical roadmap for researchers to validate the identity of this compound, contrasting EA with high-resolution alternatives like NMR and MS to ensure structural integrity in drug development pipelines.
Part 1: Elemental Analysis (The Foundation)
Theoretical vs. Experimental Composition
For a pure sample of this compound (C₁₀H₈N₂O₂, MW: 188.18 g/mol ), the theoretical elemental composition is rigid. In practice, acceptable experimental values must fall within ±0.4% of these theoreticals to be considered chemically pure by journals such as J. Org. Chem. or J. Med. Chem..
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Common Impurity Indicators |
| Carbon (C) | 63.82% | 63.42% – 64.22% | Lower % indicates solvent trapping (e.g., H₂O, DCM) or inorganic salts. |
| Hydrogen (H) | 4.29% | 3.89% – 4.69% | Higher % often suggests retained moisture or aliphatic solvents. |
| Nitrogen (N) | 14.89% | 14.49% – 15.29% | Deviations suggest incomplete combustion (common in nitro-compounds). |
| Oxygen (O) | 17.00% | Not typically measured directly | Calculated by difference; deviations imply oxidation or hydration. |
The "Isomer Blind spot"
Crucial Insight: Elemental analysis confirms the ratio of atoms but is blind to their arrangement. The nitration of 2-methylquinoline typically yields a mixture of the 8-nitro (desired) and 5-nitro (byproduct) isomers.[4]
-
This compound : C₁₀H₈N₂O₂ (63.82% C)
-
2-Methyl-5-nitroquinoline : C₁₀H₈N₂O₂ (63.82% C)
Part 2: Comparative Analysis of Alternatives
To guarantee structural identity, EA must be triangulated with spectroscopic methods. The following table contrasts EA against NMR and Mass Spectrometry (MS) for this specific application.
| Feature | Elemental Analysis (CHN) | ¹H NMR Spectroscopy | High-Res Mass Spec (HRMS) |
| Primary Function | Bulk Purity & Formula Confirmation | Structural Connectivity & Isomer ID | Exact Mass & Molecular Formula |
| Isomer Specificity | None (Blind to 5- vs 8-nitro) | High (Distinct aromatic coupling patterns) | Low (Isomers often have identical fragmentation) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Cost/Run | Low ($) | Medium ( | High ( |
| Key Limitation | Requires >95% purity for accuracy; sensitive to moisture. | Can be ambiguous if signals overlap; requires deuterated solvent. | Cannot distinguish regioisomers without complex MS/MS fragmentation study. |
Why NMR is the "Gold Standard" for this Compound
While EA confirms the "what" (formula), NMR confirms the "where" (structure).
-
8-Nitro Isomer : The proton at the C7 position exhibits a characteristic doublet of doublets (dd) or multiplet shifted downfield due to the adjacent nitro group and the ring nitrogen.
-
5-Nitro Isomer : The substitution pattern changes the symmetry and coupling constants (J-values) of the aromatic protons significantly.
-
Differentiation : In the 8-nitro isomer, the C2-Methyl group signal (singlet, ~2.7-2.8 ppm) is distinct. The aromatic region (7.4–8.4 ppm) will show a specific 3-spin system for the substituted ring (H5, H6, H7) that differs from the 5-nitro analog [1, 3].
Part 3: Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process for confirming this compound, highlighting the critical "Isomer Checkpoint" where EA fails and NMR succeeds.
Caption: Analytical workflow for validating this compound. Note the critical role of NMR in resolving the isomer ambiguity left by Elemental Analysis.
Part 4: Experimental Protocols
Protocol 1: CHN Elemental Analysis (Combustion)
Objective: Determine mass percentage of C, H, and N to validate bulk purity >99%.
-
Sample Preparation:
-
Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove trace solvents (water/ethanol) which skew %C and %H values.
-
Grind the sample into a fine, homogeneous powder using an agate mortar.
-
-
Weighing:
-
Accurately weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).
-
Fold the capsule hermetically to prevent air entrapment.
-
-
Combustion (Standard Conditions):
-
Instrument: PerkinElmer 2400 Series II or equivalent CHNS Analyzer.
-
Combustion Temp: 925°C (ensure complete oxidation of the nitro group).
-
Reduction Temp: 640°C.
-
Carrier Gas: Helium (purity 99.999%).
-
-
Calibration:
-
Run a conditioning blank followed by a K-factor calibration using a certified standard (e.g., Acetanilide: C=71.09%, H=6.71%, N=10.36%).
-
-
Analysis:
-
Inject sample.[2] The combustion gases (CO₂, H₂O, N₂) are separated and detected via Thermal Conductivity Detector (TCD).
-
Nitro-Specific Note: Nitro groups can sometimes yield incomplete combustion. If low %N is observed, add a combustion aid (e.g., V₂O₅) to the tin capsule [4].
-
Protocol 2: Isomer Differentiation via ¹H NMR
Objective: Distinguish 8-nitro from 5-nitro isomer.
-
Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Acquisition: Run at 400 MHz or higher.
-
Key Diagnostic Signals:
-
Look for the C2-Methyl singlet at ~2.8 ppm.
-
Analyze the aromatic region (7.4–8.2 ppm) . The 8-nitro isomer typically displays a specific splitting pattern for the protons on the nitro-substituted ring. The proton ortho to the nitro group will be significantly deshielded.
-
Compare integration values: The ratio of methyl protons (3H) to aromatic protons (5H) must be exactly 3:5.
-
References
-
Synthesis and Characterization of 7-methyl-8-nitroquinoline . Brieflands. (2012).[5] Describes the parallel synthesis and characterization of methyl-nitroquinoline isomers using NMR and Elemental Analysis.
-
Separation of 5-nitroquinoline and 8-nitroquinoline . Google Patents (EP0858998A1). Details the difficulty in separating nitroquinoline isomers and methods to achieve high purity.
- Differentiation of nitroquinoline isomers. Journal of Organic Chemistry.
-
The Elemental Analysis of Nitro-Compounds . PerkinElmer Application Note. Discusses the specific challenges of combusting nitro-containing heterocycles.
-
This compound Product Data . Matrix Fine Chemicals. Provides physical property data and CAS verification.
Sources
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- 4. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for 2-Methyl-8-nitroquinoline in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of innovation. Within this class of heterocycles, 2-Methyl-8-nitroquinoline serves as a critical intermediate, particularly in the synthesis of pharmaceuticals like anti-cancer agents and in the manufacturing of specialized dyes. However, the classical synthetic route to this valuable compound is not without its challenges, most notably the formation of difficult-to-separate regioisomers and the often harsh reaction conditions required.
This comprehensive guide provides an in-depth technical comparison of viable alternatives to the traditional synthesis of this compound. We will explore established name reactions and modern catalytic methods that offer improved regioselectivity, milder conditions, and, in some cases, a greener footprint. Each alternative is presented with a detailed mechanistic rationale, comparative experimental data, and step-by-step protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Limitations of Direct Nitration
The conventional synthesis of this compound typically involves the nitration of 2-methylquinoline. This electrophilic aromatic substitution reaction, however, yields a mixture of the desired 8-nitro isomer and the undesired 5-nitro isomer.[1][2] The similar physical properties of these isomers make their separation by standard purification techniques like crystallization or chromatography arduous and often results in significant yield loss. This inherent lack of regioselectivity is a major bottleneck in process development and scale-up.
This guide will explore alternative strategies that circumvent this problematic nitration step by constructing the quinoline ring with the desired 8-position substituent already in place or in the form of a readily convertible precursor.
Comparative Analysis of Synthetic Alternatives
We will now delve into a comparative analysis of prominent alternatives, evaluating their strengths and weaknesses relative to the traditional nitration approach.
The Doebner-von Miller Reaction: A Versatile Workhorse
The Doebner-von Miller reaction is a flexible method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4] By selecting an appropriately substituted aniline, one can directly install the desired functionality at the 8-position.
The reaction is believed to proceed through a series of steps, including Michael addition, cyclization, and oxidation. The choice of a substituted aniline, such as o-nitroaniline, directly incorporates the nitro group at the desired position, thus avoiding the issue of regioisomers.
Diagram 1: Doebner-von Miller Reaction Workflow
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Methyl-8-nitroquinoline
CAS: 881-07-2 | Formula: C₁₀H₈N₂O₂ | Class: Nitro-heterocycle / Quinoline Derivative
Executive Safety Summary
Status: High Caution Required As a Senior Application Scientist, I must emphasize that while standard SDSs often classify 2-Methyl-8-nitroquinoline primarily as an irritant (Skin/Eye/Respiratory), its structural homology to 4-nitroquinoline-1-oxide (4-NQO) —a potent mutagen and carcinogen—necessitates a Biosafety Level 2 (BSL-2) chemical equivalent approach.
The Golden Rule: Treat this compound as a potential genotoxin. Standard "lab coat and glasses" protocols are insufficient due to the high risk of transdermal absorption and inhalation of fine crystalline dust.
Hazard Architecture & Risk Logic
The following diagram illustrates the critical pathways of exposure and the corresponding control barriers.
Figure 1: Risk propagation pathways.[1] Note that solubilization increases dermal risk significantly, especially with carrier solvents like DMSO.
PPE Matrix: The "Self-Validating" System
Do not rely on single-layer protection. Nitro-aromatics can permeate standard nitrile gloves, especially when dissolved in organic solvents.
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Hand Protection (Dry Solid) | Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil) | Friction Breach: Handling solid crystals creates micro-abrasions on gloves. Two layers prevent breakthrough from invisible micro-tears. |
| Hand Protection (Solution) | Laminate (Silver Shield) or Double Nitrile (High BTT) | Permeation: If dissolved in Acetone or DMSO, standard nitrile fails in <5 mins. DMSO acts as a vehicle, carrying the toxin through the skin. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Aerosolization: Static electricity often causes this powder to "jump." A mask (N95) is a backup only; the hood is the primary control. |
| Eye/Face | Chemical Splash Goggles | Particulate Migration: Safety glasses have gaps. Fine dust can migrate around lenses and dissolve in tear ducts, causing direct ocular absorption. |
| Body | Tyvek® Lab Coat (Disposable) | Retention: Cotton coats retain dust. A disposable Tyvek coat prevents carrying the mutagen out of the lab on your clothing. |
Operational Protocol: Safe Handling Lifecycle
Phase A: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun if available. Nitroquinolines are prone to static charge, causing powder to scatter.
-
The "Boat" Method:
-
Place a pre-weighed vial inside a secondary container (beaker) in the hood.
-
Transfer solid directly into the vial.
-
Do not use weighing paper (high spill risk). Use a plastic weighing boat or funnel directly into the tared vial.
-
Cap the vial before removing it from the hood.
-
Phase B: Solubilization (Critical Risk Point)
-
Solvent Choice: Avoid Acetone if possible (rapidly degrades nitrile). Preferred solvents: Methanol or Ethanol (slower permeation).
-
Technique: If using DMSO (Dimethyl sulfoxide), you must assume instant transdermal delivery if a splash occurs.
-
Protocol: Wear extended-cuff gloves taped to the lab coat sleeves to prevent wrist exposure.
-
Phase C: Waste Disposal
-
Segregation: Do not mix with general organic waste if possible. Label clearly: "Contains Nitroquinoline Derivative - Potential Mutagen."
-
Solids: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated solid hazardous waste bin (double-bagged).
-
Liquids: High BTU incineration is the required disposal method.
Emergency Response Logic
In the event of a spill or exposure, immediate action defines the outcome.
Figure 2: Immediate response decision tree.[2] Note: Never use alcohol to wash skin; it increases absorption.
Specific First Aid Notes:
-
Skin: Wash with soap and water only. Alcohol/Ethanol washes will increase skin permeability , driving the nitro-compound deeper into the tissue.
-
Eyes: Irrigate for a full 15 minutes. The compound is a severe irritant (H319).[2][3]
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Quinoline derivatives and mutagenicity alerts. Retrieved from [Link]
-
Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves to simulated movement and chemical exposure. Journal of Occupational and Environmental Hygiene. (Contextualizing nitrile failure rates). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
